molecular formula C6H10N2O3 B7766688 1-(Hydroxymethyl)-5,5-dimethylhydantoin CAS No. 27636-82-4

1-(Hydroxymethyl)-5,5-dimethylhydantoin

Cat. No.: B7766688
CAS No.: 27636-82-4
M. Wt: 158.16 g/mol
InChI Key: SIQZJFKTROUNPI-UHFFFAOYSA-N
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Description

1-(hydroxymethyl)-5,5-dimethylhydantoin is an imidazolidine-2,4-dione substituted by a hydroxymethyl group at position 1 and two methyl groups at position 5. It is approved by the FDA for use as an adjuvant in the bleaching of recycled paper and board used in food packaging, and is also a decomposition product of DMDM hydantoin, a preservative and antimicrobial agent used in cosmetics and personal care products. It has a role as an antimicrobial agent. It is an imidazolidine-2,4-dione and a hemiaminal.

Properties

IUPAC Name

1-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione
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InChI

InChI=1S/C6H10N2O3/c1-6(2)4(10)7-5(11)8(6)3-9/h9H,3H2,1-2H3,(H,7,10,11)
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InChI Key

SIQZJFKTROUNPI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1(C(=O)NC(=O)N1CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10N2O3
Source PubChem
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DSSTOX Substance ID

DTXSID6035152
Record name 1-(Hydroxymethyl)-5,5-dimethylhydantoin
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Molecular Weight

158.16 g/mol
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Physical Description

Dry Powder, Solid
Record name 2,4-Imidazolidinedione, 1-(hydroxymethyl)-5,5-dimethyl-
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Record name 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione
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Solubility

Freely soluble
Record name 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione
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CAS No.

116-25-6, 27636-82-4
Record name 1-(Hydroxymethyl)-5,5-dimethylhydantoin
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Record name (Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione
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Record name MDM Hydantoin
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Record name 2,4-Imidazolidinedione, 1-(hydroxymethyl)-5,5-dimethyl-
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Record name 1-(HYDROXYMETHYL)-5,5-DIMETHYLHYDANTOIN
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Record name 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione
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Melting Point

110 - 117 °C
Record name 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione
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Foundational & Exploratory

Technical Guide: Mechanism of Action of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH) represents a critical class of "Formaldehyde-Releasing Preservatives" (FRPs).[1][2][3] Unlike direct formaldehyde addition, MDMH functions as a chemical reservoir, maintaining a dynamic equilibrium that releases biocidal levels of formaldehyde (


) only as needed.[4] This guide dissects the physicochemical kinetics, antimicrobial mode of action, and analytical validation of MDMH. It is designed for researchers requiring a granular understanding of how MDMH balances efficacy with formulation stability.

Chemical Architecture & Hydrolytic Equilibrium

MDMH (CAS: 116-25-6) is rarely found in isolation in aqueous formulations. It exists as the primary intermediate in the hydrolysis of 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDM Hydantoin). Understanding MDMH requires mapping the thermodynamic equilibrium of the "Hydantoin Triad."

The Hydrolysis Pathway

MDMH acts as a Type 2 Formaldehyde Donor. The mechanism is governed by the reversible hydrolysis of the N-hydroxymethyl group.

  • Step 1 (DMDMH Degradation): The di-substituted parent loses one formaldehyde molecule to form MDMH.

  • Step 2 (Active Release): MDMH hydrolyzes to release the second formaldehyde molecule and the stable scaffold, 5,5-dimethylhydantoin (DMH).

This reaction is pH-dependent and follows pseudo-first-order kinetics in aqueous solutions.

Visualization: The Hydantoin Equilibrium Triad

The following diagram illustrates the stepwise degradation and release mechanism.

MDMH_Equilibrium DMDMH DMDM Hydantoin (Di-substituted) MDMH MDMH (Mono-substituted) Active Reservoir DMDMH->MDMH Hydrolysis (k1) HCHO1 Formaldehyde (Release 1) DMDMH->HCHO1 DMH 5,5-Dimethylhydantoin (Scaffold) MDMH->DMH Hydrolysis (k2) HCHO2 Formaldehyde (Release 2) MDMH->HCHO2

Figure 1: The dynamic equilibrium of MDMH. MDMH serves as the pivotal intermediate, buffering the concentration of free formaldehyde.

Antimicrobial Mechanism of Action[2]

MDMH does not possess intrinsic antimicrobial activity in its intact form. Its efficacy is strictly a function of the release rate of free formaldehyde. This "Pro-drug" mechanism allows for lower sensitizing potentials compared to formalin solutions while maintaining bacteriostatic activity.

The "Kill" Mechanism: Protein & DNA Alkylation

Once released, the electrophilic formaldehyde attacks nucleophilic centers on microbial cells.

  • Cell Envelope Penetration: The small, uncharged

    
     molecule diffuses rapidly across the bacterial cell wall.
    
  • Cross-Linking (The Lethal Event): Formaldehyde reacts with primary amines (lysine residues), thiols (cysteine), and hydroxyl groups on proteins and DNA bases.

  • Methylene Bridging: The reaction forms methylene bridges (

    
    ) between functional groups.
    
    • Reaction:

      
       (Schiff Base)
      
    • Cross-link:

      
      
      
Biological Outcome
TargetMechanismResult
Membrane Proteins Alkylation of transport proteinsLoss of selective permeability; leakage of intracellular components.
Enzymes Active site modification (Thiol/Amine binding)Metabolic arrest (glycolysis inhibition).
DNA DNA-Protein cross-linkingInhibition of replication; cell cycle arrest.

Experimental Protocol: Determining Release Kinetics

To validate the mechanism of MDMH, one must distinguish between "Free" (released) and "Total" (bound) formaldehyde. The following protocol uses High-Performance Liquid Chromatography (HPLC) with post-column derivatization, the gold standard for this analysis.

Protocol: HPLC Separation of the Hydantoin Triad

Objective: Quantify MDMH relative to DMDMH and DMH to assess stability and release rates.

Reagents & Equipment:

  • Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Water:Acetonitrile (95:5 v/v) with 0.1% Phosphoric Acid (to stabilize equilibrium during run).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for Hydantoin ring) or Post-column derivatization with Nash Reagent (410 nm for Formaldehyde).

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve MDMH standard in mobile phase to prevent equilibrium shifts.

    • Filter through 0.22 µm PTFE filter.

    • Critical Control: Keep samples at 4°C until injection to freeze the hydrolysis equilibrium.

  • Chromatographic Separation:

    • Inject 10 µL of sample.

    • Elution Order: Due to polarity, the order is typically:

      • DMH (Most Polar)

      • MDMH

      • DMDMH (Least Polar)

  • Data Analysis:

    • Calculate the ratio of MDMH to DMH. An increasing DMH peak area over time correlates directly to formaldehyde release.

Visualization: Analytical Workflow

HPLC_Workflow cluster_detect Dual Detection Mode Sample Sample Formulation (Contains MDMH/DMDMH) Quench Equilibrium Quench (Dilute in Mobile Phase @ 4°C) Sample->Quench Inject HPLC Injection (C18 Column) Quench->Inject Sep Separation (Based on Polarity) Inject->Sep UV UV @ 210nm (Quantifies Hydantoin Ring) Sep->UV Deriv Post-Column Derivatization (Nash Reagent -> 410nm) Sep->Deriv

Figure 2: HPLC workflow for distinguishing free formaldehyde from the MDMH reservoir.

Safety & Toxicology: The Haptenization Pathway

While MDMH is a preservative, its mechanism of action overlaps with its toxicity profile. The safety concern is primarily Allergic Contact Dermatitis (ACD) .

Mechanism of Sensitization

MDMH itself is too small to be immunogenic. It acts as a hapten (or pre-hapten).[5]

  • Permeation: MDMH penetrates the stratum corneum.

  • Metabolism/Hydrolysis: Esterases or simple aqueous hydrolysis release formaldehyde.

  • Haptenization: The released formaldehyde forms a Schiff base with skin proteins (e.g., Langerhans cell surface proteins).

  • Immune Recognition: The modified protein is recognized as "non-self," triggering T-cell proliferation.

Key Insight: The safety profile of MDMH is superior to free formaldehyde because the release is rate-limited. However, in formulations with high water content or high pH (>8.0), the equilibrium shifts toward rapid release, increasing the risk of sensitization.

References

  • SCCS (Scientific Committee on Consumer Safety). (2021). Scientific Advice on the safety of Homosalate as a UV-filter in cosmetic products. (Contains relevant kinetic data on formaldehyde donors). European Commission.[6] Link

  • De Groot, A. C., & White, I. R. (2014). Formaldehyde-releasers in cosmetics: relationship to formaldehyde contact allergy. Contact Dermatitis, 71(5), 297-302. Link

  • Kireche, M., et al. (2010).[7] Quantitative Structure-Activity Relationships for Skin Sensitization: The Case of Formaldehyde Releasers. Chemical Research in Toxicology, 23(11), 1753-1760. Link

  • CIR (Cosmetic Ingredient Review). (2006). Annual Review of Cosmetic Ingredient Safety Assessments - 2004/2005. (Detailed assessment of DMDM Hydantoin and its metabolites). International Journal of Toxicology. Link

  • Lv, C., et al. (2015).[2] Investigation on formaldehyde release from preservatives in cosmetics.[4][6][8][9] International Journal of Cosmetic Science, 37(5), 474-478. Link

Sources

Advanced Synthesis & Characterization of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH), often referred to as Monomethylol Dimethylhydantoin, is a critical formaldehyde-releasing biocide and preservative used in personal care and industrial applications.[1] Unlike its di-substituted counterpart (DMDM Hydantoin), MDMH represents a mono-addition product that exists in a dynamic equilibrium. This guide details the precision synthesis of MDMH, emphasizing the regioselective challenges between the N1 and N3 positions, reaction kinetics, and the critical process parameters (CPPs) required to minimize the formation of 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDMH).

Part 1: Chemical Foundation & Mechanistic Pathway

The Substrate: 5,5-Dimethylhydantoin (DMH)

The starting material, 5,5-dimethylhydantoin (DMH), possesses two distinct nitrogen centers with significantly different electronic environments:

  • N3 (Imide Nitrogen): Flanked by two carbonyl groups (C2 and C4). It is the most acidic site (

    
    ).
    
  • N1 (Amide/Urea Nitrogen): Adjacent to the gem-dimethyl substituted C5 and the C2 carbonyl. It is significantly less acidic (

    
    ) and sterically hindered by the methyl groups at C5.
    
The Reaction Mechanism

The synthesis involves the nucleophilic addition of a deprotonated nitrogen of DMH to the carbonyl carbon of formaldehyde (


). While N3 is more acidic and deprotonates readily under mild basic conditions, the commercial specification for MDMH (CAS 116-25-6) specifically targets the 1-hydroxymethyl  isomer. However, in solution, a complex equilibrium exists between the 1-isomer, the 3-isomer, and the bis-substituted species.

Key Mechanistic Step: Base-catalyzed N-methylolation.




Pathway Visualization

The following diagram illustrates the competitive pathways for N1 vs. N3 hydroxymethylation.

MDMH_Synthesis_Pathway DMH 5,5-Dimethylhydantoin (DMH) TS_N3 N3-Anion (Kinetic Intermediate) DMH->TS_N3 Fast Deprotonation (pH > 8) TS_N1 N1-Anion (Thermodynamic Route) DMH->TS_N1 Slow Deprotonation Formaldehyde Formaldehyde (HCHO) Formaldehyde->TS_N3 Formaldehyde->TS_N1 MDMH_3 3-(Hydroxymethyl)-5,5-dimethylhydantoin (3-MDMH) TS_N3->MDMH_3 Kinetic Product MDMH_1 This compound (1-MDMH) Target Product TS_N1->MDMH_1 Target Pathway MDMH_3->MDMH_1 Isomerization (Equilibrium) DMDMH 1,3-Bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDMH) (Over-reaction Impurity) MDMH_3->DMDMH + HCHO (Excess) MDMH_1->DMDMH + HCHO (Excess)

Caption: Competitive hydroxymethylation pathways. N3 reaction is kinetically favored due to acidity, while N1 substitution yields the target CAS 116-25-6 isomer.

Part 2: Experimental Synthesis Protocol

Materials & Stoichiometry

To favor the mono-substituted product and suppress DMDMH formation, strict stoichiometric control is required.

ComponentRoleStoichiometry (Molar Eq.)Specifications
5,5-Dimethylhydantoin Substrate1.00>98% Purity, White Crystalline Solid
Formaldehyde Reagent1.00 - 1.0537% Aqueous Solution (Formalin)
Sodium Hydroxide (NaOH) Catalyst0.01 - 0.0510% w/w Aqueous Solution
Water SolventN/ADeionized, pH 7.0
Step-by-Step Methodology

Step 1: Reactor Setup Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a temperature probe, and a pH electrode. Ensure the system is closed to prevent formaldehyde off-gassing.

Step 2: Slurry Preparation Charge the reactor with 1.0 molar equivalent of DMH and sufficient deionized water to create a 40-50% w/w slurry. Agitate at 300 RPM.

  • Process Note: DMH has limited solubility in cold water. Heating will be required for dissolution.

Step 3: Catalyst Addition & pH Adjustment Slowly add 10% NaOH solution dropwise until the pH reaches 8.0 – 8.5 .

  • Critical Parameter: Do not exceed pH 9.0. excessively high pH promotes the formation of the di-substituted species (DMDMH) and potential Cannizzaro reaction byproducts.

Step 4: Formaldehyde Addition Heat the mixture to 45°C . Once the DMH is partially dissolved, begin the addition of 1.05 equivalents of 37% Formaldehyde .

  • Rate: Add over 30–45 minutes. The reaction is slightly exothermic; maintain internal temperature between 50°C – 55°C .

Step 5: Reaction Phase Hold the reaction temperature at 55°C ± 2°C for 2 to 3 hours .

  • Monitoring: The solution should become clear and colorless as DMH is consumed.

  • Endpoint: Monitor free formaldehyde content via titration (sodium sulfite method) until it drops below 0.5%.

Step 6: Stabilization & Isolation

  • Cool the reaction mixture to 25°C .

  • Adjust pH to 6.5 – 7.0 using dilute HCl. Neutral pH stabilizes the N-methylol bond.

  • For Solid Product: Concentrate the solution under reduced pressure (Rotary Evaporator, <50°C) to remove water. Crystallize from a minimal amount of warm water or ethanol/water mix.

  • Filtration: Filter the white crystalline solid and dry in a vacuum oven at 40°C.

Part 3: Process Optimization & Control

Reaction Kinetics & Temperature

The reaction rate follows second-order kinetics initially but becomes complex due to reversibility.

  • Temperature < 40°C: Reaction is sluggish; incomplete conversion leads to high residual formaldehyde.

  • Temperature > 70°C: Promotes formation of DMDMH and polymerization of formaldehyde.

Managing the Equilibrium

MDMH is a "formaldehyde donor," meaning the reaction is reversible.



To maximize yield, avoid high temperatures during workup. Analytical data suggests that 3-MDMH  is often the thermodynamic sink in basic media, while 1-MDMH  (the target) may isomerize. The commercial product is often a mixture optimized for stability.
Analytical Characterization (HPLC Method)

To validate the synthesis of the specific isomer, High-Performance Liquid Chromatography is required.

  • Column: C18 Reverse Phase (e.g., ODS-3, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: 100% Water (Isocratic) or Water/Methanol (95:5).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm.

  • Retention Order:

    • DMH (Most Polar)

    • 1-MDMH

    • 3-MDMH

    • DMDMH (Least Polar)

Part 4: Safety & Regulatory

  • Formaldehyde Exposure: Formaldehyde is a known carcinogen. All synthesis must occur in a certified fume hood.

  • Product Stability: MDMH releases formaldehyde slowly.[1][2] Store in cool, dry conditions.

  • Regulatory Status: MDMH is regulated as a preservative. Ensure compliance with EU Regulation 1223/2009 or FDA standards depending on the application.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67000, this compound. Retrieved from [Link]

  • Asada, A., et al. (2012). Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products in cosmetics by High-Performance Liquid Chromatography.[3] Journal of Pharmaceutical and Biomedical Analysis.[3] Retrieved from [Link]

  • Cosmetic Ingredient Review (1988). Final Report on the Safety Assessment of DMDM Hydantoin. Journal of the American College of Toxicology. Retrieved from [Link]

  • Health Canada (2023). Re-evaluation Decision RVD2023-17: 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin and hydroxymethyl-5,5-dimethylhydantoin. Retrieved from [Link][1][2][4][5][6][7][8][9]

Sources

Technical Guide: Formaldehyde Release Kinetics of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the formaldehyde release mechanism of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH).[1] It is designed for researchers requiring actionable kinetic data and validated analytical protocols.[1]

Executive Summary

This compound (MDMH) acts as a "formaldehyde donor" or "releaser" through the reversible hydrolysis of its N-hydroxymethyl (hemiaminal) substituent.[1] Unlike free formaldehyde, which presents immediate volatility and toxicity issues, MDMH serves as a reservoir, releasing the active biocide (HCHO) in a controlled, equilibrium-driven manner.[1] This guide details the thermodynamic drivers of this release, the specific base-catalyzed hydrolysis mechanism, and a self-validating HPLC protocol for quantifying free versus total formaldehyde.[1]

Molecular Architecture & Thermodynamics

The Hemiaminal Bond

The core functionality of MDMH lies in the N-hydroxymethyl group attached to the hydantoin ring.[1] This is a hemiaminal moiety, formed by the nucleophilic addition of the secondary amine of 5,5-dimethylhydantoin (DMH) to formaldehyde.[1]

  • Bond Lability: The ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     hemiaminal bond is inherently labile. It exists in a dynamic equilibrium with the parent hydantoin and free formaldehyde.[1]
    
  • Steric Influence: The gem-dimethyl groups at the C5 position of the hydantoin ring provide steric bulk, which influences the hydrolytic stability compared to un-substituted hydantoins.[1]

The Equilibrium Constant ( )

The release is governed by the dissociation constant (


):


Where: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">



In aqueous solutions at neutral pH, the equilibrium heavily favors the adduct (MDMH).[1] However, as free formaldehyde is consumed (by microbial protein cross-linking or evaporation), the equilibrium shifts right (Le Chatelier’s principle), replenishing the active agent.[1]

The Release Mechanism

The hydrolysis of MDMH is subject to specific acid-base catalysis.[1] In most cosmetic and industrial formulations (pH 5.0 – 8.0), the base-catalyzed mechanism is the dominant pathway driving the release rate.[1]

Base-Catalyzed Hydrolysis Pathway

The mechanism proceeds via the deprotonation of the hydroxyl group on the hydroxymethyl substituent, followed by the collapse of the hemiaminal to eject formaldehyde.[1]

Step-by-Step Causality:

  • Initiation: Hydroxide ion (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) deprotonates the hydroxyl group of the N-hydroxymethyl moiety.
    
  • Elimination: The resulting alkoxide intermediate is unstable.[1] The electron density on the oxygen pushes back to form the carbonyl of formaldehyde (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).
    
  • Cleavage: The ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     bond breaks, releasing free formaldehyde and generating the nitrogen anion of 5,5-dimethylhydantoin.
    
  • Stabilization: The hydantoin anion is rapidly protonated by water, regenerating the neutral DMH and the hydroxide catalyst.[1]

Visualization of the Pathway

MDMH_Mechanism cluster_conditions Kinetic Drivers MDMH MDMH (N-Hydroxymethyl-5,5-dimethylhydantoin) Inter Alkoxide Intermediate (Deprotonated) MDMH->Inter + OH⁻ (Deprotonation) Transition Transition State (N-C Bond Cleavage) Inter->Transition Electron Push Products Products (DMH + HCHO) Transition->Products Release HCHO Products->MDMH Re-addition (Equilibrium) pH High pH (Accelerates) Temp High Temp (Accelerates) Dilution Dilution (Shifts Right)

Figure 1: Base-catalyzed hydrolysis mechanism of MDMH showing the progression from the stable hemiaminal to free formaldehyde release.

Kinetic Factors & Stability Profile

The rate of formaldehyde release (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) is not a fixed constant but a function of environmental variables.
VariableEffect on Release KineticsMechanistic Explanation
pH Positive Correlation Increased ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

concentration accelerates the deprotonation step (Step 1 above). Hydrolysis is significantly faster at pH > 8.0 compared to pH 5.0.
Temperature Positive Correlation Higher thermal energy overcomes the activation energy (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

) of the N-C bond cleavage. Arrhenius behavior is observed.[1]
Concentration Inverse Correlation Dilution decreases the probability of DMH and HCHO recombination, shifting equilibrium toward release (Entropy driven).[1]
Matrix Variable Presence of amines or proteins in the formulation acts as a "formaldehyde sink," permanently removing HCHO and driving the reaction forward.[1]

Analytical Validation: Distinguishing Free vs. Total Formaldehyde

Accurate quantification is critical. Standard methods (like chromotropic acid) often overestimate "free" formaldehyde because the acidic conditions of the assay force the hydrolysis of the donor during the test.[1]

The Solution: Use HPLC with Post-Column Derivatization or Pre-column DNPH Derivatization under mild conditions to prevent artificial hydrolysis of the MDMH parent.[1]

Validated Protocol: HPLC-DNPH Method

This protocol uses 2,4-Dinitrophenylhydrazine (DNPH) to trap free formaldehyde.[1] The key is to perform the derivatization rapidly at neutral pH before the MDMH equilibrium can re-adjust significantly.[1]

Reagents:

  • DNPH Solution: 6 mM DNPH in acetonitrile/acetate buffer (pH 5.0).

  • Mobile Phase: Acetonitrile/Water (45:55 v/v).[1]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.[1]

Step-by-Step Workflow:

  • Sample Preparation:

    • Weigh 1.0 g of sample into a 10 mL volumetric flask.

    • Dilute with THF/Water (50:50) to solubilize the matrix.[1]

  • Derivatization (Critical Step):

    • Mix 1 mL of sample solution with 1 mL of DNPH reagent.[1]

    • Incubate: 25°C for exactly 30 minutes. Note: Do not heat.[1] Heating drives artificial hydrolysis.[1]

  • Separation:

    • Inject 10 µL into the HPLC system.

    • Flow rate: 1.0 mL/min.[1][2]

    • Detection: UV at 360 nm (specific for the hydrazone derivative).[1]

  • Quantification:

    • Calculate "Free HCHO" based on the peak area of the Formaldehyde-DNPH adduct.[1]

    • Compare against a standard curve of pure Formaldehyde-DNPH.[1]

Analytical Workflow Diagram

HPLC_Workflow cluster_warning Critical Control Point Sample Sample Matrix (Contains MDMH + Free HCHO) Deriv Derivatization (Add DNPH @ pH 5, 25°C) Sample->Deriv Aliquot Reaction Reaction Free HCHO + DNPH -> Hydrazone Deriv->Reaction 30 min Incubation HPLC HPLC Separation (C18 Column, ACN:H2O) Reaction->HPLC Inject Detect UV Detection (360 nm) HPLC->Detect Elute

Figure 2: HPLC-DNPH workflow designed to capture free formaldehyde without inducing excessive degradation of the MDMH donor.

Safety & Regulatory Context

While MDMH is a preservative, the released formaldehyde is a known carcinogen and sensitizer.[1]

  • Efficacy vs. Toxicity: The release rate must be balanced.[1] Too slow = microbial contamination.[1] Too fast = regulatory violation (>0.2% free HCHO in EU) and skin irritation.[1]

  • Labeling: Products containing MDMH may require "Contains Formaldehyde" labeling if the free formaldehyde concentration exceeds specific regional thresholds (e.g., 0.05% in EU).[1]

References

  • Mechanism of Hydrolysis: Bundgaard, H. (1980).[1] Derivatization of Hydantoins: Kinetics and Mechanism of Decomposition of N-Hydroxymethyl Derivatives. International Journal of Pharmaceutics. Link[1]

  • Analytical Method (HPLC): Benassi, C. A., et al. (1990).[1] High-performance liquid chromatographic determination of free formaldehyde in cosmetics preservatives. Journal of Chromatography A. Link[1]

  • Release Kinetics in Cosmetics: Lv, C., et al. (2015).[1] Investigation on formaldehyde release from preservatives in cosmetics. International Journal of Cosmetic Science. Link

  • Toxicokinetics: Golden, R., et al. (2006).[1] A review of the carcinogenic potential of formaldehyde in cosmetic products. Regulatory Toxicology and Pharmacology. Link[1]

  • Chemical Safety Data: PubChem. (2025).[1][3] Compound Summary: DMDM Hydantoin / MDMH.[1] National Library of Medicine.[1] Link

Sources

Methodological & Application

Gas chromatography-mass spectrometry for DMDMH detection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Detection of DMDM Hydantoin via Formaldehyde Release Using Gas Chromatography-Mass Spectrometry

Authored by: A Senior Application Scientist

Abstract

DMDM hydantoin (DMDMH) is a widely utilized antimicrobial preservative in cosmetic and personal care products, prized for its broad-spectrum efficacy.[1][2][3] As a member of the formaldehyde-releaser class of preservatives, its mechanism of action involves the slow release of formaldehyde, which creates an environment hostile to microbial growth.[3] However, the release of formaldehyde, a known human carcinogen and contact allergen, necessitates robust and reliable analytical methods for its quantification to ensure product safety and regulatory compliance.[4][5] Direct analysis of DMDMH by Gas Chromatography-Mass Spectrometry (GC-MS) is often hindered by the thermal instability of the parent molecule. A more scientifically sound and regulatory-relevant approach is the quantification of the formaldehyde released from DMDMH.

This application note details a comprehensive protocol for the determination of formaldehyde released from DMDMH in complex matrices using GC-MS. The core of the methodology rests on the derivatization of the highly volatile and reactive formaldehyde into a stable, less polar compound suitable for GC-MS analysis.[6][7] We present a validated workflow, including sample preparation, two effective derivatization techniques, and optimized GC-MS parameters, designed for researchers, scientists, and quality control professionals in the drug development and cosmetics industries.

Principle of the Method: Indirect Quantification

The analytical challenge with DMDMH lies in its nature as a formaldehyde donor. The amount of free formaldehyde in a product containing DMDMH can change over time and with storage conditions. Therefore, methods are designed to measure the total formaldehyde that can be released, providing a crucial metric for safety assessment. The overall workflow involves three key stages:

  • Hydrolysis: The sample is treated under conditions (e.g., acidic or thermal) that promote the breakdown of DMDMH and its intermediates (1-monomethylol-5,5-dimethylhydantoin and 3-monomethylol-5,5-dimethylhydantoin) to release formaldehyde.[8][9]

  • Derivatization: The released formaldehyde is reacted with a specific chemical agent. This reaction converts the small, polar, and highly volatile formaldehyde molecule into a larger, more stable derivative with excellent chromatographic properties (i.e., less volatile and thermally stable).[4][6]

  • GC-MS Analysis: The stable derivative is then separated from other matrix components by gas chromatography and subsequently detected and quantified by mass spectrometry.[6][10]

This indirect approach provides a reliable measure of the bioavailable formaldehyde, which is the component of toxicological concern.

Workflow for DMDMH Analysis via Formaldehyde Release Figure 1: Experimental Workflow cluster_0 Sample Preparation cluster_1 Chemical Reaction cluster_2 Instrumental Analysis Sample Cosmetic Sample (containing DMDMH) Extraction Matrix Extraction/ Homogenization Sample->Extraction Weighing & Dilution Hydrolysis Forced Hydrolysis (Heat/Acid) Extraction->Hydrolysis Release of Formaldehyde Derivatization Derivatization (e.g., with PTSA or PFBHA) Hydrolysis->Derivatization Formation of stable derivative GCMS Headspace GC-MS Analysis Derivatization->GCMS Injection & Separation Data Data Processing & Quantification GCMS->Data Detection & Identification Result Result Data->Result Final Concentration (μg/g)

Caption: Figure 1: Experimental Workflow

Materials and Instrumentation

Reagents and Standards
  • DMDM Hydantoin (CAS: 6440-58-0) standard[11]

  • Formaldehyde solution (37% w/w, stabilized with methanol)

  • p-Toluenesulfonic acid (PTSA)

  • Pentafluorobenzylhydroxylamine (PFBHA) hydrochloride

  • Methanol, Ethanol, Acetonitrile (HPLC or GC grade)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water (18.2 MΩ·cm)

  • Internal Standard (e.g., Cyclohexanone, Pyridine-d5)[12][13]

Instrumentation
  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Automated Headspace Sampler

  • Analytical balance (± 0.0001 g)

  • Vortex mixer

  • Centrifuge

  • Thermostatic incubator or water bath

  • Headspace vials (20 mL) with magnetic crimp caps

Detailed Protocols

Two primary derivatization methods are presented, suitable for different sample matrices and laboratory preferences. Method A utilizes PTSA to form acetals for headspace analysis, which is excellent for complex or "dirty" matrices. Method B uses PFBHA, a highly sensitive reagent often used for trace-level quantification.

Protocol A: Headspace GC-MS with p-Toluenesulfonic Acid (PTSA) Derivatization

This method is adapted from procedures for analyzing formaldehyde in cosmetics and excipients.[4][14] It converts formaldehyde into volatile acetals (diethoxymethane or dimethoxymethane), which are ideal for headspace analysis.

1. Preparation of Derivatization Reagent:

  • Prepare a 1% (w/v) solution of p-toluenesulfonic acid in ethanol. For example, dissolve 1.0 g of PTSA in 100 mL of absolute ethanol. This solution acts as both the derivatizing agent and the reaction catalyst.[4]

2. Standard Curve Preparation:

  • Prepare a stock solution of formaldehyde (e.g., 1000 µg/mL) in deionized water.

  • Create a series of calibration standards by spiking appropriate amounts of the stock solution into headspace vials to achieve final concentrations ranging from approximately 0.05 µg/mL to 20 µg/mL.[4]

3. Sample Preparation and Derivatization:

  • Accurately weigh 0.1 g to 0.5 g of the cosmetic or drug product sample into a 20 mL headspace vial.

  • Add 5.0 mL of the 1% PTSA in ethanol reagent to the vial.

  • If using an internal standard, add a known amount at this stage.

  • Immediately seal the vial with a magnetic crimp cap.

  • Vortex the vial for 1 minute to ensure thorough mixing.

4. Incubation and Analysis:

  • Place the sealed vial into a headspace autosampler incubator.

  • Incubate at 60 °C for 20-60 minutes with agitation to facilitate both the hydrolysis of DMDMH and the derivatization of the released formaldehyde.[12][14]

  • Inject the headspace gas into the GC-MS system for analysis.

Protocol B: Liquid Injection GC-MS with Pentafluorobenzylhydroxylamine (PFBHA) Derivatization

This method offers very high sensitivity and is suitable for quantifying low levels of formaldehyde. The resulting PFBHA-oxime derivative is highly stable and has excellent chromatographic properties.[12]

1. Preparation of Derivatization Reagent:

  • Prepare a PFBHA solution (e.g., 15 mg/mL) in a suitable buffer or water.

2. Standard Curve and Sample Preparation:

  • Prepare calibration standards as described in Protocol A.

  • Accurately weigh 0.1 g to 0.5 g of the sample into a centrifuge tube.

  • Add a suitable extraction solvent (e.g., water or acetonitrile) and vortex to dissolve or suspend the sample. Centrifuge to pellet any solids.

  • Transfer a known volume of the supernatant (or the aqueous standard solution) to a reaction vial.

3. Derivatization Reaction:

  • Add the PFBHA reagent solution to the vial.

  • Add an internal standard if required.

  • Seal the vial and incubate at a controlled temperature (e.g., 60 °C for 20 minutes) to complete the derivatization.[12]

4. Extraction of the Derivative:

  • After cooling, perform a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to isolate the PFBHA-oxime derivative. For LLE, add an immiscible organic solvent (e.g., hexane or dichloromethane), vortex, and collect the organic layer.

  • Analyze the organic extract by liquid injection into the GC-MS.

GC-MS Instrumental Parameters

The following table provides typical starting parameters for the GC-MS analysis. These should be optimized for the specific instrument and derivative being analyzed.

ParameterProtocol A (PTSA Derivative - Headspace)Protocol B (PFBHA Derivative - Liquid Injection)
GC System Agilent, PerkinElmer, Shimadzu or equivalentAgilent, PerkinElmer, Shimadzu or equivalent
Column Elite-5MS (or equivalent 5% Phenyl), 30 m x 0.25 mm, 0.25 µm filmDB-5ms, HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, Constant Flow (e.g., 1.0-1.2 mL/min)Helium, Constant Flow (e.g., 1.0-1.2 mL/min)
Headspace Sampler
Oven Temperature60 °CN/A
Transfer Line Temp.130 °CN/A
Incubation Time20 minN/A
GC Inlet
Injection ModeN/A (Headspace Transfer)Splitless
Inlet Temperature250 °C250 - 280 °C[15]
Injection VolumeN/A1 µL
Oven Program 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min50°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI), 70 eVElectron Ionization (EI), 70 eV
MS Source Temp.230 °C230 °C
MS Quad Temp.150 °C150 °C
Acquisition ModeScan (e.g., m/z 40-400) and/or Selected Ion Monitoring (SIM)Scan (e.g., m/z 50-500) and/or Selected Ion Monitoring (SIM)
SIM Ions (Example) Diethoxymethane: m/z 59, 75, 104PFBHA-oxime: m/z 181 (primary), 196, 210

Method Validation and Performance

A robust analytical method requires thorough validation to ensure its reliability.[10][16] The parameters below are critical for demonstrating that the protocol is fit for purpose. The table summarizes typical performance data reported in the literature for formaldehyde derivatization methods.

  • Linearity: The method should demonstrate a linear relationship between concentration and instrument response over a defined range. A correlation coefficient (r²) of >0.99 is desirable.[17]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.[18]

  • Accuracy & Precision: Accuracy (measured as % recovery) reflects how close the measured value is to the true value. Precision (measured as relative standard deviation, %RSD) reflects the repeatability of the measurement.[19]

Validation ParameterTypical Performance (PTSA Headspace GC-MS)[4][14]Typical Performance (PFBHA GC-MS)[12]
Linearity (r²) > 0.999> 0.99
Concentration Range 2.0 - 20.0 µg/mL10 - 50 ppb
LOD ~0.015 µg/mL~5 ppb
LOQ ~0.052 µg/mL~10 ppb
Accuracy (% Recovery) 95.0 - 105.0%80 - 120%
Precision (%RSD) < 3.7%< 15%

Data Analysis and Calculation

  • Peak Identification: The formaldehyde derivative peak in the sample chromatogram is identified by matching its retention time and mass spectrum with that of an authentic standard. The mass spectrum for the diethoxymethane derivative will show characteristic ions, as will the PFBHA-oxime.

  • Calibration Curve: A calibration curve is constructed by plotting the peak area of the derivative against the concentration of the formaldehyde standards.

  • Quantification: The concentration of formaldehyde in the prepared sample is determined from the calibration curve using the peak area of the derivative.

  • Final Calculation: The final concentration of released formaldehyde in the original product is calculated by taking into account the initial sample weight and any dilution factors used during sample preparation.

Formula: Formaldehyde (µg/g) = (C x V) / W

Where:

  • C = Concentration from calibration curve (µg/mL)

  • V = Final volume of the sample preparation (mL)

  • W = Initial weight of the sample (g)

Conclusion

The indirect determination of DMDM hydantoin by quantifying released formaldehyde via derivatization and GC-MS is a robust, sensitive, and scientifically-defensible approach. The headspace method using PTSA is particularly powerful for complex cosmetic matrices, minimizing sample cleanup and potential matrix interference. For applications requiring the highest sensitivity, derivatization with PFBHA followed by liquid injection provides excellent performance at trace levels. By following the detailed protocols and validation guidelines presented in this note, researchers and quality control analysts can confidently and accurately assess the formaldehyde content in products containing DMDM hydantoin, ensuring consumer safety and regulatory adherence.

References

  • Drawell. (n.d.). Application of Gas Chromatography in Formaldehyde Assessment. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Detection and Quantification of Formaldehyde by Derivatization with Pentafluorobenzylhydroxyl Amine in Pharmaceutical Excipients by Static Headspace GC/MS. Retrieved from [Link]

  • Yuniati, W., Amelia, T., Ibrahim, S., & Damayanti, S. (2021). Analytical Method Development for Determining Formaldehyde in Cream Cosmetics Using Hyphenated Gas Chromatography. ACS Omega, 6(42), 27921–27929. [Link]

  • Tahara, M., et al. (2013). Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and Its Decomposition Products in Cosmetics by High-Performance Liquid Chromatography. Journal of Health Science, 59(4), 487-494. Retrieved from [Link]

  • SYFT Technologies. (n.d.). High-Speed Formaldehyde Analysis for the Process-Line and Laboratory: SIFT-MS. Retrieved from [Link]

  • ResearchGate. (2021). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products in cosmetics by high-performance liquid chromatography. Retrieved from [Link]

  • PubChem. (n.d.). DMDM hydantoin. Retrieved from [Link]

  • Rasheed, A., et al. (2020). Identification And Quantification of Dm Dm Hydantoin In Selected Shampoos. Der Pharma Chemica, 12(6), 31-35. Retrieved from [Link]

  • MDPI. (2022). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. Molecules, 27(23), 8234. [Link]

  • Vogel, C., et al. (2022). Development of Methodology for Detection of Formaldehyde-DNPH in Milk Manager by Central Composite Rotational Design and GC/MS. International Journal of Development Research, 12(7), 57531-57538. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation on formaldehyde release from preservatives in cosmetics. Retrieved from [Link]

  • Analytice. (2020). Cosmetic products: determination of DMDM Hydantoin (CAS: 461-72-3) in the laboratory. Retrieved from [Link]

  • Lee, S., et al. (2024). Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH: Population Modeling for Predicting Dermal Formaldehyde Formation. Pharmaceutics, 16(1), 123. [Link]

  • SciELO Brasil. (2020). Formaldehyde analysis of seized cosmetic products by HS-GC-MS of methylal, ethoxymethoxymethane, and ethylal derivatives. Journal of the Brazilian Chemical Society, 31(10). [Link]

  • ResearchGate. (2020). Determination of formaldehyde in cosmetic creams using gas chromatography/mass spectrometry analysis and solid‐phase microextraction. Retrieved from [Link]

  • Lin, H. Y., et al. (2017). Using thermal desorption electrospray ionization mass spectrometry to rapidly determine antimicrobial preservatives in cosmetics. Analytical and Bioanalytical Chemistry, 409(1), 239-247. Retrieved from [Link]

  • Hegazy, M. A., et al. (2015). Selective determination of dimenhydrinate in presence of six of its related substances and potential impurities using a direct GC/MS method. Journal of the American Chemical Society, 137(6), 2289-2295. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the proposed GC/MS method to the analysis of DMH in. Retrieved from [Link]

  • MDPI. (2022). Sample Preparation of Cosmetic Products for the Determination of Heavy Metals. Molecules, 27(3), 1039. [Link]

  • MDPI. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(18), 6689. [Link]

  • Excellence in Chemical Analysis. (2022). Analysis of Prohibited and Restricted Ingredients in Cosmetics. Retrieved from [Link]

  • AKJournals. (n.d.). Determination of free formaldehyde in cosmetics products through derivatization with 2,4-DNPH using an optimized and validated HPLC-PDA method. Retrieved from [Link]

  • Research and Reviews. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Separations, 10(1), 51. [Link]

  • MakingCosmetics.com Inc. (n.d.). Certificate of Analysis - DMDM Hydantoin. Retrieved from [Link]

  • ResearchGate. (2024). Method validation and its application to gas chromatography-mass spectrometry analysis of dimethyl methylphosphonate in OPCW proficiency testing. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

Sources

Application Note: Durable & Regenerable Antimicrobial Finishing of Cellulosic Textiles using 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of functional textiles, the shift from leaching biocides (silver, quaternary ammonium salts) to contact-based, regenerable biocides is critical for environmental sustainability and long-term efficacy. 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH) represents a premier class of N-halamine precursors .

Unlike its di-functional counterpart (DMDMH), which acts primarily as a crosslinker for durable press finishing, MDMH is mono-functional . This structural distinction is vital:

  • DMDMH (Di-functional): Crosslinks cellulose chains

    
     Increases wrinkle resistance 
    
    
    
    Decreases tensile strength.
  • MDMH (Mono-functional): Grafts as a pendant group

    
     Imparts antimicrobial functionality 
    
    
    
    Preserves tensile strength.

This protocol details the covalent attachment of MDMH to cellulose, creating a "rechargeable battery" for chlorine. Upon exposure to dilute bleach, the grafted hydantoin ring captures oxidative chlorine, becoming a potent biocide. When the chlorine is consumed by killing bacteria, the fabric can be "recharged" by simple laundering.

Mechanistic Principles

The efficacy of this finish relies on the N-halamine chemistry . The process involves two distinct chemical phases: the Grafting Phase (Etherification) and the Activation Phase (Chlorination).

The Chemistry of Attachment

MDMH contains a reactive N-methylol group (


). Under acidic conditions and elevated temperature, this group undergoes condensation with the primary hydroxyls of cellulose (Cell-OH), forming a durable ether linkage (

).
The Biocidal Mechanism

Once grafted, the hydantoin ring contains a secondary amine (


) at the 3-position. Exposure to sodium hypochlorite (

) transforms this into a chloramine (

). This bond is stable in dry conditions but releases oxidative chlorine upon direct contact with microbial cell walls, causing cell death via protein denaturation.
Visualization: Mechanism of Action

MDMH_Mechanism Cellulose Cellulose Substrate (Cell-OH) Grafted Grafted Fabric (Ether Linkage) Cellulose->Grafted Acid Catalyst 150°C Cure MDMH MDMH Reagent (N-Methylol Group) MDMH->Grafted Activated Activated N-Halamine (N-Cl Bond) Grafted->Activated Chlorination (NaOCl) Dead Microbial Death (Oxidation) Activated->Dead Contact Kill Regen Depleted Surface (N-H Restored) Activated->Regen Cl Transfer Bacteria Pathogen Exposure Bacteria->Dead Regen->Activated Re-bleaching (Recharge)

Figure 1: The cycle of grafting, activation, biocidal action, and regeneration of MDMH-treated textiles.

Experimental Protocol: Pad-Dry-Cure Method

Safety Warning: MDMH is a formaldehyde donor. All curing steps must be performed in a fume hood or well-ventilated oven. Wear nitrile gloves and eye protection.

Materials & Reagents
ComponentSpecificationFunction
Substrate 100% Desized, Scoured, Bleached CottonBase material
MDMH This compound (95%+)Functional Agent
Catalyst Magnesium Chloride (

)
Lewis Acid Catalyst for etherification
Wetting Agent Non-ionic surfactant (e.g., Triton X-100)Ensures uniform penetration
Activator Sodium Hypochlorite (Commercial Bleach, ~6%)Chlorination source
Application Workflow
Step 1: Preparation of Padding Bath
  • Dissolve 6% (w/w) MDMH in distilled water.

    • Scientist Note: 6% is the optimal balance. Higher concentrations (>10%) lead to stiffness and yellowing without proportional gains in chlorine loading.

  • Add 2% (w/w) Magnesium Chloride catalyst.

  • Add 0.1% Non-ionic wetting agent.

  • Stir at room temperature for 15 minutes until clear.

Step 2: Impregnation (Padding)
  • Immerse the cotton swatch in the bath for 5 minutes.

  • Pass through a laboratory padder (mangle).

  • Adjust nip pressure to achieve 80-100% Wet Pick-up (WPU) .

    • Calculation:

      
      
      
Step 3: Drying & Curing (The Critical Phase)
  • Predry: 80°C for 5 minutes. (Prevents migration of the chemical to the surface).

  • Cure: 150°C for 3 minutes.

    • Causality: The temperature must exceed 140°C to activate the catalyst and drive the etherification reaction. Below this, the MDMH will merely coat the fiber and wash off.

Step 4: Washing
  • Wash vigorously with 2 g/L non-ionic detergent at 50°C for 10 minutes.

  • Rinse with distilled water.

  • Purpose: Removes unreacted MDMH and surface formaldehyde.

Step 5: Activation (Chlorination)
  • Immerse cured fabric in a solution containing 1500 ppm active chlorine (dilute NaOCl).

  • Adjust pH to 7.0 using acetic acid (pH 6-7 favors the formation of stable N-Cl bonds).

  • Agitate for 30 minutes at room temperature.

  • Rinse: Wash extensively with water until the rinse water shows no free chlorine (test with starch-iodide paper).

  • Air dry.

Validation & Quantification Protocols

Trustworthiness in this application relies on proving the chlorine is bound and active.

Iodometric Titration (Gold Standard)

To quantify the Active Chlorine Content (


) on the fabric:
  • Cut a 0.2g sample of activated fabric.

  • Immerse in 30 mL distilled water.

  • Add 2 mL glacial acetic acid and 0.2g Potassium Iodide (KI).

  • Observation: Solution turns yellow/brown as

    
     oxidizes 
    
    
    
    to
    
    
    .
  • Titrate with 0.001 N Sodium Thiosulfate (

    
    ) until colorless (use starch indicator near endpoint).
    

Calculation:



Where:
  • 
     = Normality of thiosulfate
    
  • 
     = Volume of thiosulfate (mL)
    
  • ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     = Weight of fabric sample (g)[1][2]
    

Target Metric: A successful MDMH finish typically yields 0.2% - 0.5% active chlorine.

Microbiological Efficacy (AATCC 100)
  • Organisms: Staphylococcus aureus (Gram+) and Escherichia coli (Gram-).

  • Method: "Sandwich" test. Inoculate fabric, incubate for contact time (e.g., 1 hour), neutralize with sodium thiosulfate, and plate for colony counting.

  • Success Criteria: >3 Log Reduction (99.9% kill) within 60 minutes.

Process Visualization

MDMH_Workflow Start Raw Cotton Fabric Bath Padding Bath (6% MDMH + MgCl2) Start->Bath Pad Padder (100% Wet Pick-up) Bath->Pad Dry Predry (80°C, 5 min) Pad->Dry Cure Curing Oven (150°C, 3 min) Dry->Cure Crosslinking Wash Detergent Wash (Remove Unreacted) Cure->Wash Bleach Chlorination (1500ppm NaOCl, pH 7) Wash->Bleach Activation Final Finished Antimicrobial Fabric Bleach->Final

Figure 2: Step-by-step industrial workflow for MDMH application.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Chlorine Loading (<0.1%) Insufficient curing temperature or time.Increase cure to 160°C or check catalyst activity.
Fabric Yellowing Curing temperature too high or pH too low.Reduce cure temp to 150°C; Ensure bath pH is > 4.0.
High Strength Loss Acid degradation of cellulose.[3][4]Reduce catalyst concentration; Ensure fabric is neutralized after curing.
Formaldehyde Smell Incomplete washing or curing.Extend washing cycle; Add urea (1%) to padding bath as scavenger.

References

  • Sun, G., & Xu, X. (1998). Durable and Regenerable Antibacterial Finishing of Fabrics: Biocidal Properties. Textile Chemist and Colorist, 30(6), 26-30. (Note: Foundational paper on N-halamine textiles)

  • Kocer, H. B., et al. (2011). N-halamine biocidal materials with superior antimicrobial efficacies for wound dressings. Acta Biomaterialia, 7(11), 3919-3926.

  • Ren, X., et al. (2018). Recent advances in N-halamine antimicrobial materials.[5] Chemical Engineering Journal, 350, 253-266.

  • AATCC Test Method 100-2019. Antibacterial Finishes on Textile Materials: Assessment of. American Association of Textile Chemists and Colorists.

  • Qian, L., & Sun, G. (2004). Durable and regenerable antimicrobial textiles: Synthesis and applications of 3-methylol-2,2,5,5-tetramethyl-imidazolidin-4-one (MTMIO). Journal of Applied Polymer Science, 91(4), 2588-2593.

Sources

Technical Guide: 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH) as a Pharmaceutical Stabilizer

[1][2]

Executive Summary & Mechanism of Action

This compound (MDMH) (CAS: 116-25-6) is a heterocyclic organic compound functioning as a formaldehyde-releasing antimicrobial stabilizer .[1] Unlike direct formaldehyde addition, which can be cytotoxic and volatile, MDMH acts as a reservoir, releasing free formaldehyde (HCHO) in a controlled equilibrium.[1] This mechanism provides "Biological Stabilization," preventing microbial degradation of pharmaceutical formulations (creams, lotions, and aqueous solutions) while maintaining physicochemical integrity.[1][2][3]

The Stabilization Mechanism

The "stabilizing" effect of MDMH is twofold:

  • Microbial Stabilization: It inhibits the proliferation of Gram-positive/Gram-negative bacteria, molds, and yeasts that would otherwise degrade the active pharmaceutical ingredient (API) or the excipient matrix (e.g., breaking down emulsions).[1]

  • Physicochemical Stability: By preventing microbial enzymatic activity, it maintains pH, viscosity, and organoleptic properties of the formulation over the shelf life.[1]

Chemical Pathway

The compound exists in equilibrium with its parent molecule, 5,5-dimethylhydantoin (DMH), and free formaldehyde.[1] This hydrolysis is pH- and temperature-dependent.[1]

MDMH_MechanismMDMH1-(Hydroxymethyl)-5,5-dimethylhydantoin(Reservoir)HydrolysisHydrolysis(pH/Temp Dependent)MDMH->HydrolysisDMH5,5-Dimethylhydantoin(Inert Carrier)Hydrolysis->DMH EquilibriumHCHOFree Formaldehyde(Active Agent)Hydrolysis->HCHO Slow ReleaseMicrobeMicrobial Cell Wall(Protein/DNA)HCHO->Microbe Electrophilic AttackDeathCross-linking &Cell DeathMicrobe->Death

Figure 1: The hydrolytic equilibrium of MDMH releases formaldehyde, which cross-links microbial proteins to ensure sterility.[1]

Critical Formulation Parameters

To use MDMH effectively without compromising the API, specific parameters must be controlled.[1]

ParameterOptimal RangeCritical Consideration
Concentration 0.1% – 0.6% (w/w)Exceeding 0.6% may trigger regulatory warnings for free formaldehyde limits (e.g., EU Regulation 1223/2009).[1]
pH Stability pH 4.0 – 9.0Highly stable.[1] At pH > 9.0, hydrolysis accelerates, potentially reducing long-term reservoir capacity.[1]
Temperature < 80°C (Processing)Add during the cooling phase (<45°C recommended) to prevent premature formaldehyde off-gassing.[1]
API Compatibility Non-Amine APIsRisk: Formaldehyde reacts with primary amines (Schiff base formation).[1] Avoid with amine-rich APIs.[1]

Protocol 1: API Compatibility Screening (Self-Validating)[1][2]

Objective: Determine if MDMH will chemically react with the Active Pharmaceutical Ingredient (API) before full formulation. This step is mandatory for any API containing amine, amide, or hydroxyl groups.[1]

Materials
  • API Stock Solution (10 mg/mL in formulation solvent).[1]

  • MDMH Stock Solution (1% w/v in water).[1]

  • HPLC or LC-MS system.[1]

  • Thermostatic chamber (40°C).

Workflow
  • Preparation:

    • Test Sample (A): Mix API Stock + MDMH Stock (1:1 ratio). Final MDMH conc: 0.5%.[1]

    • Control Sample (B): Mix API Stock + Water (1:1 ratio).

    • Negative Control (C): MDMH Stock + Water.[1]

  • Incubation:

    • Incubate all samples at 40°C for 48 hours (Accelerated Interaction Test).

  • Analysis:

    • Analyze via HPLC/LC-MS.[1]

    • Validation Criteria:

      • The API peak area in (A) must be ≥ 98% of the API peak area in (B).[1]

      • No new peaks should appear in (A) that are not present in (B) or (C).

      • Note: A new peak suggests a Schiff Base adduct (API-N=CH2), indicating incompatibility.[1]

Protocol 2: Formulation Integration & Stabilization

Objective: Correctly incorporate MDMH into a semi-solid (cream/gel) or liquid pharmaceutical formulation to ensure homogeneity and stability.

Step-by-Step Methodology

Phase A: Aqueous Phase Preparation

  • Dissolve water-soluble excipients (e.g., glycerin, buffers) in water.[1]

  • Heat to 70–75°C if required for emulsification.

Phase B: Oil Phase (If applicable)

  • Melt oil-soluble ingredients (waxes, lipids) at 70–75°C.[1]

Phase C: Emulsification

  • Combine Phase A and Phase B under high-shear mixing.

  • Begin cooling immediately.[1]

Phase D: MDMH Addition (The Critical Step)

  • Cool Down: Monitor temperature until the bulk reaches < 45°C .

    • Reasoning: Adding MDMH at >60°C increases the kinetic rate of hydrolysis, releasing a "burst" of formaldehyde that poses inhalation risks to operators and may degrade sensitive excipients.[1]

  • Incorporation: Add MDMH (typically supplied as a 55% aqueous solution or powder).[1]

  • Mixing: Mix at low shear for 15 minutes to ensure distribution without entrapping air.

  • Final pH Adjustment: Adjust pH to 5.0–7.0. Avoid strong bases that could shock-hydrolyze the stabilizer.[1]

Protocol 3: Preservative Efficacy Testing (Challenge Test)

Objective: Validate that the MDMH concentration is sufficient to act as a microbial stabilizer according to USP <51> standards.

Workflow Diagram

Challenge_TestStartFormulation with MDMHInoculationInoculate with 10^5 - 10^6 CFU/mL(E. coli, S. aureus, P. aeruginosa, C. albicans)Start->InoculationIncubationIncubate at 22.5 ± 2.5°CInoculation->IncubationSamplingSample at Days 7, 14, and 28Incubation->SamplingAnalysisCount Survivors (Plate Count)Sampling->AnalysisCriteriaUSP <51> Criteria Check:Bacteria: >1 log reduction (Day 7)No increase (Day 28)Analysis->Criteria

Figure 2: Standard workflow for validating the biological stabilizing efficacy of MDMH.

Acceptance Criteria (USP <51> Category 2 - Topicals)
  • Bacteria: Not less than 2.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.[1]

  • Yeast & Molds: No increase from the initial calculated count at 14 and 28 days.

  • Failure Analysis: If the formulation fails, do not simply increase MDMH concentration. Check for "Formaldehyde Scavengers" (e.g., proteins, amino acids) in the formula that might be neutralizing the active agent.[1]

Safety & Regulatory Considerations

When using MDMH as a stabilizer, adherence to regulatory limits is non-negotiable.[1]

  • Formaldehyde Limits:

    • EU (Cosmetics/Topicals): Max 0.6% (as MDMH).[1][4] If free formaldehyde exceeds 0.05%, the product must be labeled "Contains Formaldehyde".[1]

    • US (CIR): Safe up to 0.6% in rinse-off and leave-on products.[1]

  • Sensitization: MDMH is a sensitizer.[1] It should not be used in formulations intended for damaged skin or mucous membranes if alternatives exist.[1]

  • Incompatibility Warning:

    • Avobenzone: MDMH can destabilize Avobenzone in sunscreen/topical formulations containing iron ions.[1]

    • Amines: As noted in Protocol 1, reaction with amines leads to discoloration (yellowing) and loss of potency.[1]

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 22947, DMDM hydantoin. Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). (1988).[1] Final Report on the Safety Assessment of DMDM Hydantoin. Journal of the American College of Toxicology.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione.[1][4][5] Retrieved from [Link][1]

Analytical Techniques for DMDMH Decomposition Products

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-DMDMH-026

Abstract

1,3-Dimethylol-5,5-dimethylhydantoin (DMDMH) is a widely used antimicrobial preservative that functions via the reversible release of formaldehyde.[1][2] Its efficacy and safety profile are governed by a complex hydrolysis equilibrium. This application note provides a comprehensive analytical framework for characterizing DMDMH and its decomposition products: Monomethylol-5,5-dimethylhydantoin (MMDMH), 5,5-Dimethylhydantoin (DMH), and Formaldehyde (HCHO). We present validated protocols for the chromatographic separation of hydantoin species and the specific quantification of formaldehyde, addressing the critical challenge of equilibrium displacement during analysis.

Part 1: The Decomposition Pathway & Analytical Strategy

Mechanism of Action

DMDMH exists in a dynamic equilibrium. In aqueous solution, it undergoes stepwise hydrolysis. Understanding this pathway is critical because analytical sample preparation (dilution, pH change, derivatization) can shift this equilibrium, leading to artifacts in data.

  • DMDMH (Parent): The di-methylol species.[1][3]

  • MMDMH (Intermediate): The mono-methylol species (often exists as two isomers, though typically unresolved in standard LC).

  • DMH (Scaffold): The stable, non-antimicrobial hydantoin backbone.

  • Formaldehyde: The active agent released.[2][4]

Pathway Visualization

The following diagram illustrates the reversible hydrolysis and the target analytes for each protocol.

DMDMH_Decomposition cluster_LC Protocol A: HPLC-UV/MS cluster_HCHO Protocol B: Derivatization DMDMH DMDMH (Parent) MMDMH MMDMH (Intermediate) DMDMH->MMDMH Hydrolysis (-HCHO) HCHO1 Formaldehyde (Release 1) DMDMH->HCHO1 DMH DMH (Stable Backbone) MMDMH->DMH Hydrolysis (-HCHO) HCHO2 Formaldehyde (Release 2) MMDMH->HCHO2

Figure 1: Stepwise hydrolysis of DMDMH yielding MMDMH and DMH, releasing two molar equivalents of Formaldehyde.

Part 2: Protocol A - Chromatographic Profiling of Hydantoins

Objective: Separate and quantify the parent (DMDMH) and its non-volatile degradation products (MMDMH, DMH) without inducing thermal decomposition (a common risk in GC methods).

Method Principle

Reverse Phase HPLC (RP-HPLC) is the gold standard. Because DMH and MMDMH are highly polar, standard C18 columns often suffer from poor retention (dewetting). This protocol utilizes a Polar-Embedded C18 or a Hydrophilic Interaction (HILIC) approach to ensure adequate retention and resolution of the DMH backbone.

Materials & Equipment
  • Instrument: HPLC with Diode Array Detector (DAD) or LC-MS/MS.

  • Column: Phenomenex Synergi Fusion-RP (Polar embedded C18) or Agilent Zorbax SB-Aq. Dimensions: 150 x 4.6 mm, 4 µm.

  • Mobile Phase A: 10 mM Ammonium Phosphate Buffer (pH 3.0) or 0.1% Formic Acid (for MS).[5]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Standards: Authentic standards of DMH (CAS 77-71-4) and DMDMH (CAS 6440-58-0). Note: MMDMH is difficult to source pure due to equilibrium; it is often quantified relative to DMDMH response factors or synthesized in-situ.

Step-by-Step Protocol
  • Sample Preparation:

    • Weigh 1.0 g of sample into a 10 mL volumetric flask.

    • Dissolve in Mobile Phase A (Water). Crucial: Avoid dissolving in pure organic solvent initially, as this can precipitate salts or shift the equilibrium unexpectedly.

    • Filter through a 0.22 µm PTFE syringe filter.

    • Store at 4°C and inject within 2 hours to minimize hydrolysis.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[6]

    • Temperature: 30°C.

    • Detection: UV @ 210 nm (Hydantoin ring absorption).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      5.0 95 5
      15.0 50 50

      | 20.0 | 95 | 5 |

  • Data Analysis:

    • Elution Order: DMH (early, most polar)

      
       MMDMH 
      
      
      
      DMDMH.
    • Resolution Check: Ensure Resolution (

      
      ) > 1.5 between DMH and MMDMH.
      

Part 3: Protocol B - Formaldehyde Quantification (Total vs. Free)

Scientific Integrity Note: Measuring "Free" formaldehyde in a donor system is method-dependent. Standard pre-column derivatization (e.g., with DNPH) consumes free HCHO, driving the equilibrium (Le Chatelier's principle) to release more HCHO, effectively measuring "Total Available" formaldehyde. To measure "Free," one must use rapid separation or post-column reaction.

Method 1: Total Available Formaldehyde (DNPH-HPLC)

Application: Regulatory compliance (e.g., EU 1223/2009) and total decomposition assessment.

  • Reagent: 2,4-Dinitrophenylhydrazine (DNPH) in acid solution.

  • Reaction: HCHO + DNPH

    
     Formaldehyde-2,4-DNPhydrazone (Yellow precipitate/chromophore).
    
  • Protocol:

    • Mix 1 mL sample with 1 mL DNPH reagent (saturated in 2N HCl).

    • Incubate at 40°C for 30 minutes (Acid + Heat forces total hydrolysis of DMDMH).

    • Extract with Acetonitrile or inject directly if solvent matches mobile phase.

    • Analyze via HPLC-UV at 360 nm (C18 column, 50:50 Water:ACN isocratic).

Method 2: "True" Free Formaldehyde (Post-Column Derivatization)

Application: Assessing skin irritation potential (actual free HCHO exposure).

  • Principle: Separate the donor (DMDMH) from Free HCHO before reaction.

  • Workflow:

    • Column: C18 (retains DMDMH, HCHO elutes in void volume).

    • Post-Column Reactor (PCR): The column effluent mixes with Nash Reagent (Acetylacetone + Ammonium Acetate).

    • Reaction Coil: Heated to 90°C, residence time ~1 min.

    • Detection: Fluorescence (Ex 412 nm / Em 510 nm) or Vis (412 nm).

    • Result: Only the HCHO that was "free" at the moment of injection reacts in the coil. The DMDMH elutes later, unreacted (or reacts separately if it hydrolyzes in the coil, but is chromatographically resolved).

Part 4: Method Validation (ICH Q2(R1))

To ensure trustworthiness, the method must be validated.[7] The following criteria are mandatory for a stability-indicating assay.

ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at retention times of DMH/DMDMH.Inject "Placebo" (matrix without preservative) and "Stressed Sample" (DMDMH heated to 60°C for 24h).
Linearity

5 concentrations ranging from 50% to 150% of target concentration.
Precision RSD < 2.0%6 replicate injections of a standard solution.
Accuracy (Recovery) 90% - 110%Spike DMH and DMDMH into the sample matrix at 3 levels (80%, 100%, 120%).
LOD/LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Determine via serial dilution of standards.
Validation Workflow Diagram

Validation_Workflow Start Method Development Specificity Specificity Test (Stress Testing) Start->Specificity Linearity Linearity & Range (5 Levels) Specificity->Linearity Accuracy Accuracy/Recovery (Spike Recovery) Linearity->Accuracy Decision Pass Criteria? Accuracy->Decision Final Validated Protocol Decision->Final Yes Refine Refine Separation Decision->Refine No Refine->Start

Figure 2: Logical flow for validating the stability-indicating nature of the DMDMH assay.

References

  • European Chemicals Agency (ECHA). (2025). Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH. National Institutes of Health (PMC). [Link]

  • Asada, A., et al. (2012).[3] Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and Its Decomposition Products in Cosmetics by High-Performance Liquid Chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Benassi, M., et al. (2020).[7] Determination of free formaldehyde in cosmetics containing formaldehyde-releasing preservatives by reversed-phase dispersive liquid-liquid microextraction. ResearchGate. [Link]

  • U.S. Environmental Protection Agency (EPA). (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA SW-846. [Link]

Sources

Application Note: Preserving Aqueous Formulations with 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH)

[1][2]

Abstract

This technical guide details the integration, quantification, and validation of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH) as an antimicrobial preservative in aqueous pharmaceutical and personal care formulations. Unlike simple alcohols or parabens, MDMH functions as a "formaldehyde donor," maintaining a dynamic equilibrium that provides sustained antimicrobial efficacy even in high-protein or surfactant-heavy matrices. This document provides specific protocols for formulation integration, High-Performance Liquid Chromatography (HPLC) quantification, and USP <51> efficacy testing.

Chemical Identity & Mechanism of Action[3]

MDMH (CAS: 116-25-6) is a monomethylol derivative of dimethylhydantoin.[1] Its efficacy stems from a hydrolysis-driven equilibrium that releases free formaldehyde (

1
The Equilibrium Mechanism

In aqueous solution, MDMH undergoes reversible hydrolysis. The rate of this reaction is pH-dependent, accelerating in alkaline conditions and slowing in acidic environments.[1]

Key Reaction:

1
  • MDMH: The reservoir (Inactive transport form).[1]

  • DMH (5,5-Dimethylhydantoin): The stable, non-toxic scaffold.

  • Formaldehyde: The active antimicrobial agent (electrophilic cross-linker).[1]

Mechanism of Microbial Inactivation

The released formaldehyde acts as a potent electrophile, reacting with nucleophilic groups (amines, thiols, hydroxyls) on microbial proteins and nucleic acids. This results in:

  • Protein Cross-linking: Alkylation of amino acids leads to irreversible rigidification of the cell wall and membrane proteins.[1]

  • Enzymatic Inhibition: Active sites of metabolic enzymes are blocked.[1]

  • DNA/RNA Damage: Cross-linking prevents replication and transcription.[1]

MDMH_MechanismMDMHMDMH(Reservoir)HydrolysisHydrolysis(pH Dependent)MDMH->Hydrolysis AqueousSolutionFormaldehydeFree Formaldehyde(Active Agent)Hydrolysis->Formaldehyde ReleaseDMHDMH(Inert Scaffold)Hydrolysis->DMH ByproductTarget_ProteinMicrobial Protein(-NH2, -SH)Formaldehyde->Target_Protein ElectrophilicAttackCrosslinkMethylene BridgeFormationTarget_Protein->Crosslink AlkylationCellDeathCell Death(Lysis/Stasis)Crosslink->CellDeath IrreversibleDamage

Figure 1: The activation pathway of MDMH.[1] Hydrolysis releases formaldehyde which targets microbial nucleophiles.

Physicochemical Profile & Compatibility

Before formulation, verify the physicochemical suitability of MDMH for your specific matrix.

ParameterSpecificationFormulation Impact
Solubility > 50% in WaterHighly soluble; no co-solvents (ethanol/PG) required for incorporation.[1]
Optimal pH 3.0 – 9.0< pH 3: Hydrolysis is too slow (reduced efficacy).[1] > pH 9: Hydrolysis is too fast (rapid loss of reservoir).[1]
Thermal Stability Stable < 80°CCan withstand short heating, but add during cool-down to prevent volatile loss of formaldehyde.[1]
Incompatibilities Primary Amines, BisulfitesAmines: React to form Schiff bases (discoloration/browning).[1] Bisulfites: Scavenge formaldehyde, neutralizing efficacy.
Surfactant Comp. Anionic, Cationic, NonionicCompatible with most surfactant systems (shampoos, gels).

Protocol A: Formulation Integration

Objective: Incorporate MDMH into a topical gel or aqueous solution while maximizing stability and preventing discoloration.[1]

Materials
  • Aqueous phase (Water, Buffer, etc.)[2]

  • MDMH (supplied as ~55% aqueous solution or solid)[1]

  • pH adjustment agents (Citric Acid / NaOH)[1]

Experimental Workflow
  • Phase Preparation: Prepare the main aqueous phase and any oil phases separately.[1] Heat as required for emulsification (typically 70-80°C).[3][1]

  • Emulsification/Mixing: Combine phases.

  • Cool Down (CRITICAL): Allow the formulation to cool to < 45°C .

    • Reasoning: Adding MDMH at high temperatures (>60°C) accelerates the release of formaldehyde gas, creating a safety hazard for operators and depleting the preservative reservoir before the product is even packaged.[1]

  • Addition: Add MDMH at a concentration of 0.1% – 0.6% (w/w) .

    • Note: 0.2% is a standard starting point for challenge testing.[1]

  • pH Adjustment: Adjust final pH to 5.0 – 7.0.

    • Caution: Avoid pH > 9.0 during storage.[1]

  • Compatibility Check: Monitor for "browning" over 24 hours.

    • Troubleshooting: If browning occurs, check for the presence of proteins (collagen, keratin) or primary amine impurities (e.g., from impurities in triethanolamine).

Protocol B: Analytical Quantification (RP-HPLC)

Objective: Quantify the parent MDMH molecule to validate the "reservoir" stability, rather than just measuring free formaldehyde.

Method Principle: Reverse Phase HPLC separates the polar hydantoins (DMH, MDMH, and DMDM Hydantoin) based on hydrophobic interaction.

Chromatographic Conditions
  • Column: C18 (ODS) or specialized polar-embedded column (e.g., Newcrom R1), 5 µm, 150 x 4.6 mm.

  • Mobile Phase: Water (95%) / Acetonitrile (5%) + 0.1% Phosphoric Acid (

    
    ).[1]
    
    • Note: High water content is necessary to retain the polar hydantoin ring.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Amide absorption).[1]

  • Injection Volume: 10 µL.

  • Temperature: 25°C.

Procedure
  • Standard Preparation: Dissolve MDMH reference standard in mobile phase to create a 1000 ppm stock. Dilute to 10, 50, 100, 200 ppm for calibration.

  • Sample Preparation: Dilute formulation 1:10 in mobile phase. Vortex and filter (0.45 µm PTFE).[1]

  • Analysis: Inject standards and samples.

  • Elution Order:

    • Peak 1: DMH (Breakdown product) – Early eluting[1]

    • Peak 2: MDMH (Target)

    • Peak 3: DMDM Hydantoin (if present as impurity)[1]

  • Calculation: Calculate % Recovery of MDMH.

    • Interpretation: A decrease in MDMH peak area with a simultaneous increase in DMH peak area indicates hydrolysis is occurring (instability).[1]

Protocol C: Efficacy Validation (USP <51>)

Objective: Validate the antimicrobial effectiveness according to United States Pharmacopeia (USP) Chapter <51>.

Test Organisms
  • Staphylococcus aureus (ATCC 6538)[1]

  • Pseudomonas aeruginosa (ATCC 9027)[1]

  • Escherichia coli (ATCC 8739)[1]

  • Candida albicans (ATCC 10231)[1]

  • Aspergillus brasiliensis (ATCC 16404)[1]

Workflow
  • Inoculation: Inoculate 20 mL of the product (containing MDMH) with

    
     to 
    
    
    CFU/mL of each organism in separate containers.
  • Incubation: Store at 22.5 ± 2.5°C.

  • Sampling: Remove aliquots at Day 7, Day 14, and Day 28.

  • Neutralization: Dilute aliquots in a neutralizer broth (e.g., Dey-Engley Neutralizer) to quench the formaldehyde activity immediately upon sampling.[1]

    • Critical Step: Failure to neutralize will result in false negatives (preservative continues killing on the agar plate).[1]

  • Enumeration: Plate on TSA (bacteria) or SDA (fungi) and count survivors.[1]

Acceptance Criteria (Category 2 - Topical/Non-sterile)[2]
  • Bacteria: Not less than 2.0 log reduction from initial count by Day 14; no increase from Day 14 to Day 28.[1]

  • Yeast/Molds: No increase from the initial calculated count at Day 14 and Day 28.

USP51_Workflowcluster_samplingSampling PointsStartFormulation + MDMHInoculationInoculate (10^5 CFU/mL)5 Strains (Bacteria/Fungi)Start->InoculationIncubationIncubate @ 22.5°CInoculation->IncubationDay7Day 7Incubation->Day7Day14Day 14Incubation->Day14Day28Day 28Incubation->Day28NeutralizationNeutralization(Dey-Engley Broth)Day7->NeutralizationDay14->NeutralizationDay28->NeutralizationPlatingPlate & CountNeutralization->PlatingDecisionPass/Fail Analysis(Log Reduction)Plating->Decision

Figure 2: USP <51> Antimicrobial Effectiveness Testing workflow for MDMH preserved formulations.[1]

Regulatory & Safety Considerations

When using MDMH, you are essentially regulating a formaldehyde delivery system.

  • EU Regulation (Annex V): Maximum concentration of 0.6% (as free formaldehyde equivalent).[1] Products containing >0.05% free formaldehyde must be labeled "Contains Formaldehyde."[1][4]

  • USA (CIR): Safe for use in cosmetics up to 0.2% free formaldehyde equivalent (usually correlates to ~0.6% MDMH).[1]

  • Sensitization: MDMH has a lower sensitization potential than pure formaldehyde, but it can elicit reactions in already-sensitized individuals.[1]

References

  • Cosmetic Ingredient Review (CIR). (2013).[1][5] Amended Safety Assessment of Formaldehyde and Methylene Glycol as Used in Cosmetics.[1][6] International Journal of Toxicology.[1] Link[1]

  • Scientific Committee on Consumer Safety (SCCS). (2021).[1][4] Scientific advice on the threshold for the warning 'contains formaldehyde' in Annex V.[1][4] European Commission.[1][4] Link

  • United States Pharmacopeia (USP). (2023).[1] <51> Antimicrobial Effectiveness Testing. USP-NF.[1] Link[1]

  • SIELC Technologies. (2023).[1] HPLC Method for Separation of this compound.[1][7][8][9]Link

  • PubChem. (2023).[1] DMDM Hydantoin (Compound Summary).[3][1][10][11] National Library of Medicine.[1] Link

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of DMDMH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione (DMDMH). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of DMDMH sample extraction and analysis. As a formaldehyde-releasing preservative, DMDMH presents unique analytical challenges. This resource provides in-depth, field-proven insights to help you diagnose and resolve low recovery issues, ensuring the accuracy and reliability of your results.

Part 1: Foundational Principles - Why is DMDMH Analysis Prone to Low Recovery?

Understanding the physicochemical nature of DMDMH is the first step in effective troubleshooting. Low recovery is rarely a random error; it's typically a systematic issue rooted in the chemistry of the analyte, its interaction with the sample matrix, and the extraction procedure itself.

  • The Formaldehyde Equilibrium: DMDMH does not act as a preservative itself. Instead, it works by slowly releasing formaldehyde into a product over time through hydrolysis.[1][2] This reaction is a chemical equilibrium. Any analytical method must contend with this dynamic state. Harsh extraction conditions, such as extreme pH or high temperatures, can shift this equilibrium, either by forcing the release of more formaldehyde than is bioavailable or by degrading the parent DMDMH molecule. This leads to an inaccurate quantification of the preservative's functional concentration.[3][4]

  • Analyte Stability: DMDMH is stable over a wide pH range (3-9) and can tolerate temperatures up to 80°C, but it is susceptible to hydrolysis.[5][6] A 2009 hydrolysis study demonstrated that at 35°C, the half-life of DMDMH is 10.7 hours at pH 7 and less than 1 hour at pH 9, with no significant hydrolysis observed at pH 4.[7] This highlights the critical need for controlled pH and temperature during extraction and storage to prevent analyte degradation before analysis.

  • Complex Sample Matrices: DMDMH is used in a vast array of cosmetic and personal care products, from clear shampoos to thick, opaque creams and lotions.[2][8] These matrices are complex mixtures of surfactants, emulsifiers, lipids, polymers, and other active ingredients. These components can physically trap DMDMH, prevent efficient solvent penetration, or co-extract and interfere with downstream analysis, a phenomenon known as the "matrix effect".[9][10][11]

Part 2: Troubleshooting Guide & FAQs

This section is structured to help you systematically diagnose the root cause of low DMDMH recovery. We will proceed through a typical analytical workflow, from initial sample handling to final derivatization.

dot

Caption: A logical workflow for troubleshooting low DMDMH recovery.

Frequently Asked Questions

Q1: My sample is a very thick cream, and my recovery is consistently below 50%. What's the first thing I should check?

A1: The most likely culprit is incomplete extraction due to poor sample dispersion and solvent penetration. Thick emulsions can sequester the water-soluble DMDMH within the aqueous phase, which may not be accessible to your extraction solvent.

  • Causality: The complex structure of creams and lotions, stabilized by emulsifiers, creates a barrier that prevents the extraction solvent from efficiently partitioning the analyte. Vigorous physical disruption is required to break down this structure.

  • Recommended Action:

    • Improve Homogenization: Instead of simple vortexing, use a high-shear homogenizer or probe sonicator to fully disperse the sample in the initial extraction solvent.

    • Optimize Solvent System: For complex emulsions, a single solvent may not be effective. Consider a ternary mixture, such as acetonitrile/methanol/water, to solubilize both polar and non-polar matrix components, thereby releasing the trapped DMDMH.

    • Sample Pre-treatment: A gentle heating step (e.g., 40°C in a water bath) can sometimes help to break the emulsion, but this must be carefully controlled to avoid analyte degradation.[5][6]

Q2: I'm losing my analyte during the solvent evaporation step after a liquid-liquid extraction. How can I prevent this?

A2: While DMDMH itself is not highly volatile, losses can occur during aggressive evaporation, especially if co-distillation with residual water occurs. The goal is to remove the solvent without altering the analyte.

  • Causality: High-temperature evaporation or blowing down to complete dryness can lead to the loss of semi-volatile compounds and can cause non-volatile analytes to adhere irreversibly to the glass surface.

  • Recommended Action:

    • Gentle Evaporation: Use a gentle stream of nitrogen at a controlled temperature (e.g., < 40°C).

    • Avoid Complete Dryness: Do not evaporate the sample to complete dryness. Leave a small residual volume (e.g., 50-100 µL) and reconstitute the sample in your mobile phase or derivatization solution.

    • Use a Keeper Solvent: If complete dryness is unavoidable, add a small amount of a high-boiling, non-interfering "keeper" solvent (e.g., ethylene glycol) to the extract before evaporation.

Q3: My recovery is inconsistent and varies between different product batches of the same formulation. What could be causing this variability?

A3: This points towards a "matrix effect," where co-extracted, non-analyte compounds interfere with the ionization process during LC-MS analysis, causing signal suppression or enhancement.[10][11] This effect can vary as the concentration of interfering compounds changes slightly between batches.

  • Causality: Co-eluting matrix components compete with the analyte for ionization in the mass spectrometer's source, leading to an unstable and often suppressed signal.[12]

  • Recommended Action:

    • Matrix-Matched Calibration: This is the gold standard for correcting matrix effects. Prepare your calibration standards in a blank matrix extract (a sample of the same product known to be free of DMDMH). This ensures that the standards and samples experience the same level of signal suppression or enhancement.[10][12]

    • Sample Dilution: A simple yet effective strategy is to dilute the final extract. This reduces the concentration of interfering matrix components, often to a level where they no longer cause significant ion suppression.[12][13]

    • Improve Sample Cleanup: Implement a Solid-Phase Extraction (SPE) step to remove interfering compounds before analysis.

Q4: I am analyzing the released formaldehyde via DNPH derivatization, but my results are low. Is the problem with my extraction or the derivatization?

A4: The issue could be in either step, but the derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) is highly dependent on reaction conditions.[14][15] The official methods for analyzing formaldehyde releasers often involve measuring the free formaldehyde after derivatization.[16]

  • Causality: The reaction between formaldehyde and DNPH to form a detectable hydrazone is acid-catalyzed.[17] Incorrect pH, insufficient reaction time, or degradation of the derivatizing reagent can all lead to incomplete derivatization and thus, low results.

  • Recommended Action:

    • Verify Derivatization Conditions: Ensure the pH of your sample/reagent mixture is acidic (typically pH 2-3) as required for the reaction.[18]

    • Check Reagent Quality: Prepare fresh DNPH solution regularly, as it can degrade over time. Store it protected from light.

    • Optimize Reaction Time/Temp: Ensure adequate time and temperature for the reaction to go to completion as specified in your validated method (e.g., 1 hour at 40°C).[18]

    • Run a Control: Derivatize a known standard of formaldehyde under the same conditions as your sample. If the recovery of the standard is also low, the problem lies with your derivatization step. If the standard recovery is good, the issue is likely with your sample extraction.

Part 3: Optimized Protocols & Data

To provide actionable guidance, here are starting-point protocols and data tables. These should be optimized and validated for your specific matrix and instrumentation.

Table 1: Solvent System Selection for DMDMH Extraction
Sample Matrix TypePrimary SolventCo-Solvent / AdditiveRationale & Key Considerations
Aqueous (e.g., Toners, Shampoos) AcetonitrileNoneGood miscibility with water. Precipitates proteins and some polymers for cleaner extracts.
Emulsions (e.g., Lotions, Creams) AcetonitrileMethanolThe combination disrupts the emulsion and solubilizes a wider range of matrix components.
Oily/Anhydrous (e.g., Serums) Hexane or Ethyl AcetateIsopropanolThe primary solvent dissolves the oil phase, while the co-solvent helps partition the polar DMDMH.
High Solid Content (e.g., Gels) WaterAcetonitrileInitially dissolve the gel in water with sonication, then add acetonitrile to precipitate polymers.
Protocol 1: Solid-Phase Extraction (SPE) for Emulsion Cleanup

This protocol is designed to remove lipids and other non-polar interferences from a cosmetic cream extract prior to HPLC analysis.

  • Sample Preparation: Homogenize 1 g of the cream sample in 10 mL of an 80:20 acetonitrile:water solution using a high-shear homogenizer.

  • Centrifugation: Centrifuge the homogenate at 4000 rpm for 15 minutes to pellet insoluble matter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry.

  • Sample Loading: Load 2 mL of the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a 20:80 methanol:water solution to elute polar interferences while retaining the DMDMH and its derivatives.

  • Elution: Elute the target analytes with 5 mL of methanol into a clean collection tube.

  • Final Preparation: Evaporate the eluate under a gentle stream of nitrogen at 40°C to approximately 100 µL. Reconstitute to a final volume of 1 mL with the mobile phase. The sample is now ready for derivatization or direct analysis.

dot

Caption: A visual guide to the Solid-Phase Extraction (SPE) cleanup workflow.

References

  • Der Pharma Chemica. (n.d.). Identification And Quantification of Dm Dm Hydantoin In Selected Shampoos.
  • ResearchGate. (2025, August 7). Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products in cosmetics by high-performance liquid chromatography.
  • Analytice. (2020, November 25). Cosmetic products: determination of DMDM Hydantoin (CAS: 461-72-3) in the laboratory.
  • PubChem. (n.d.). DMDM hydantoin.
  • ScienceDirect. (n.d.). Using thermal desorption electrospray ionization mass spectrometry to rapidly determine antimicrobial preservatives in cosmetics.
  • European Commission. (n.d.). Opinion on the determination of certain formaldehyde releasers in cosmetic products.
  • UGA Chemistry. (2021, November 17). Methods for Quantifying Toxic Preservatives in Hair Care Products.
  • ResearchGate. (2016, June 26). DMDM-Hydantoin: The Promising Result of a Search for an Alternative in Fluid Preservation of Biological Specimens.
  • Taylor & Francis. (n.d.). DMDM hydantoin – Knowledge and References.
  • Knowde. (n.d.). DMDM Hydantoin in Cosmetics and Personal Care Products.
  • ResearchGate. (2025, August 6). Investigation on formaldehyde release from preservatives in cosmetics.
  • ResearchGate. (n.d.). Determination of free formaldehyde in cosmetics containing formaldehyde-releasing preservatives by reversed-phase dispersive liquid-liquid microextraction and liquid chromatography with post-column derivatization.
  • Wikipedia. (n.d.). DMDM hydantoin.
  • PubMed. (2011, May 15). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography.
  • Wikipedia. (n.d.). Formaldehyde releaser.
  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis.
  • ACS Publications. (2021, October 14). Analytical Method Development for Determining Formaldehyde in Cream Cosmetics Using Hyphenated Gas Chromatography.
  • Hitachi High-Tech. (n.d.). Analysis of 2,4-DNPH-Derivatized Aldehydes.
  • ResearchGate. (n.d.). Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds.
  • MDPI. (2020, December 7). Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives.
  • United Chemical Technologies. (n.d.). Determination Of Carbonyl Compounds In Water By Dinitrophenylhydrazine Derivatization and HPLC/UV.
  • PMC. (2025, October 25). Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH: Population Modeling for Predicting Dermal Formaldehyde Formation.
  • ResearchGate. (n.d.). Solid-phase extraction and solid-phase microextraction in cosmetic analysis: A review.
  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
  • PubMed. (2023, June 23). How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis?.
  • Confirmatory Testing & Analytical Challenges. (2025, June 24). Low recovery factor & Validation Issue.
  • LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • Benchchem. (n.d.). Overcoming matrix effects in Dimethoate analysis of complex samples.
  • AKJournals. (n.d.). Determination of free formaldehyde in cosmetics products through derivatization with 2,4-DNPH using an optimized and validated HPLC-PDA method.
  • PMC. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
  • Reddit. (2021, April 23). Inquiring some advice about extracting formaldehyde from conditioner.
  • CABI Digital Library. (n.d.). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors.
  • Benchchem. (n.d.). troubleshooting low recovery of methyl salicylate during extraction.

Sources

Optimization of GC-MS parameters for hydantoin derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of GC-MS Parameters for Hydantoin Derivatives

Executive Summary

Hydantoin derivatives (e.g., Phenytoin) possess polar amide/imide functionalities (-CO-NH-) that create significant analytical challenges in gas chromatography:

  • Active Site Adsorption: Leading to severe peak tailing.

  • Thermal Instability: Causing on-column degradation.

  • Low Volatility: Requiring high temperatures that exacerbate degradation.

This guide provides two distinct, validated workflows: Flash Methylation (Clinical/High-Throughput) and Silylation (Structural/Research), along with a root-cause troubleshooting matrix.

Part 1: The Protocols (Methodology)

Workflow A: Flash Methylation (The Clinical Gold Standard)

Recommended for: High-throughput quantification, clinical toxicology, and therapeutic drug monitoring (TDM).

Mechanism: Pyrolytic methylation occurs inside the hot injection port. The reagent (TMSH or TMPAH) converts acidic N-H protons to N-Methyl groups, drastically improving volatility and peak shape.

Step-by-Step Protocol:

  • Extraction: Extract 100 µL of plasma/sample using Liquid-Liquid Extraction (LLE) with ethyl acetate. Evaporate to dryness under

    
     at 50°C.
    
  • Reconstitution: Reconstitute residue in 50 µL of 0.2M Trimethylsulfonium Hydroxide (TMSH) in methanol.

  • Injection: Inject 1 µL immediately.

    • Critical Parameter: The inlet temperature must be

      
       to drive the pyrolytic reaction.
      
  • Validation Check:

    • Target Analyte: 5,5-Diphenylhydantoin (Phenytoin)

      
       1,3-Dimethyl-5,5-diphenylhydantoin.
      
    • Molecular Weight Shift: 252.3 Da

      
       280.3 Da.
      

Data Table 1: Flash Methylation Parameters

Parameter Setting Rationale
Inlet Temp 280°C Required for instantaneous pyrolytic methylation.
Mode Split (10:1) Prevents column overload; sharpens peaks.
Column DB-5ms or ZB-5ms 5% Phenyl phase provides selectivity for aromatic hydantoins.

| Target Ions (SIM) | m/z 280 (Quant), 203, 194 | m/z 280 is the molecular ion (


) of the dimethyl derivative. |
Workflow B: Silylation (The Structural Research Standard)

Recommended for: Metabolite identification, structural elucidation, and impurity profiling.

Mechanism: Replacement of active hydrogens with Trimethylsilyl (TMS) groups using BSTFA. This is a milder reaction than pyrolysis and preserves stereochemical integrity better than methylation.

Step-by-Step Protocol:

  • Dryness is Critical: Ensure sample is completely water-free (azeotrope with dichloromethane if necessary).

  • Reagent Addition: Add 50 µL BSTFA + 1% TMCS (Trimethylchlorosilane).

    • Note: TMCS acts as a catalyst for the sterically hindered N-H group between the phenyl rings.

  • Incubation: Cap tightly and heat at 70°C for 30 minutes .

    • Why? Hydantoins are secondary amides; they do not derivatize instantly at room temperature. Kinetic energy is required.

  • Injection: Inject 1 µL in Splitless mode (or low split).

Data Table 2: Silylation Parameters

Parameter Setting Rationale
Inlet Temp 250°C Sufficient for volatilization without thermal degradation.
Solvent Ethyl Acetate or Pyridine Pyridine scavenges acid byproducts (HCl) from the reaction.

| Target Ions | m/z 396 (Quant), 381 | m/z 396 is the Di-TMS derivative (


). m/z 381 is 

. |

Part 2: Visualized Workflows

Figure 1: Analytical Decision Matrix

Caption: Logical flow for selecting the correct derivatization strategy based on analytical goals.

HydantoinWorkflow Start START: Hydantoin Sample Goal Define Analytical Goal Start->Goal Quant Quantification / Clinical Goal->Quant High Throughput Struct Structure / Metabolites Goal->Struct Unknown ID Meth Protocol A: Flash Methylation (TMSH / TMPAH) Quant->Meth Silyl Protocol B: Silylation (BSTFA + 1% TMCS) Struct->Silyl React1 Reaction: Pyrolysis in Inlet (Instant) Meth->React1 React2 Reaction: 70°C for 30 mins (Benchtop) Silyl->React2 Result1 Output: Dimethyl-Derivative (m/z 280) React1->Result1 Result2 Output: Di-TMS Derivative (m/z 396) React2->Result2

Part 3: Troubleshooting & FAQs

Q1: Why is my Phenytoin peak tailing severely?

Diagnosis: This is the "Active Site" problem. Hydantoins are polar. If they touch hot, active silanols (Si-OH) in the liner or column, they adsorb reversibly, causing a tail. The Fix:

  • Liner: Switch to a Ultra-Inert (Deactivated) Single Taper Liner with wool. The wool increases surface area for vaporization but must be deactivated.

  • Column Trimming: Cut 10-20 cm from the front of the column. Non-volatile matrix components accumulate here, creating active sites.

  • Derivatization Check: If using BSTFA, moisture may have hydrolyzed your derivative back to the polar underivatized form. Action: Add fresh BSTFA and re-incubate.

Q2: I see "Ghost Peaks" or extra peaks in my blank.

Diagnosis:

  • Septum Bleed: If peaks are cyclic siloxanes (m/z 73, 207, 281), your inlet is too hot or the septum is low quality.

  • TMSH Degradation: If using Protocol A, excess TMSH can decompose into sulfur-containing byproducts. The Fix:

  • Use "High Temperature" septa (bleed-optimized).

  • Reduce injection volume to 0.5 µL to minimize reagent load.

Q3: My calibration curve is non-linear at low concentrations.

Diagnosis: Adsorption. At low levels (ppb), active sites absorb a higher percentage of the analyte than at high levels. The Fix:

  • Matrix Matched Calibration: Prepare standards in blank plasma extract rather than pure solvent. The matrix "sacrifices" itself to cover active sites, improving linearity for the analyte (The "Matrix Effect").

Figure 2: Troubleshooting Logic Tree

Caption: Step-by-step diagnosis for common GC-MS anomalies in hydantoin analysis.

Troubleshooting Problem Problem Detected Tail Peak Tailing Problem->Tail Sens Low Sensitivity Problem->Sens Ghost Ghost Peaks Problem->Ghost Act1 Check Liner Deactivation Tail->Act1 Primary Cause Act2 Check Moisture in BSTFA Tail->Act2 Secondary Cause Sens->Act2 Reaction Incomplete Act3 Check Split Ratio Sens->Act3 Injection Issue Act4 Bake Column / Change Septum Ghost->Act4

Part 4: References & Citations

  • Clinical Validation of Phenytoin via Flash Methylation:

    • Study: "A quantitative phenytoin GC-MS method and its validation for samples from human ex situ brain microdialysis."

    • Key Insight: Establishes TMSH derivatization and m/z 280/203/194 as the validation standard.

    • Source:

  • Silylation Reagent Selection (BSTFA vs. MTBSTFA):

    • Study: "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds."

    • Key Insight: Confirms BSTFA is preferred for sterically hindered compounds and provides specific fragmentation patterns (

      
      ).
      
    • Source:

  • Phenytoin-TMS Spectral Data:

    • Database: NIST Mass Spectrometry Data Center.[1]

    • Key Insight: Confirms the 2-TMS derivative (MW 396) as the standard product of silylation.

    • Source:

  • General Derivatization Mechanisms:

    • Guide: "The Use of Derivatization Reagents for Gas Chromatography."

    • Key Insight: Explains the kinetic requirements (heat/catalyst) for amide silylation.

    • Source:

Sources

Technical Support Center: Quantitative Analysis of DMDMH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Equilibrium Trap

Welcome to the technical support center for DMDMH analysis. If you are here, you are likely facing a "ghost peak" phenomenon, shifting retention times, or calibration curves that degrade within hours.

The Core Challenge: DMDMH is not a static molecule; it is a dynamic formaldehyde reservoir. In aqueous solution, it exists in a fragile equilibrium with its hydrolysis products: 1-MDMH, 3-MDMH, 5,5-Dimethylhydantoin (DMH), and free formaldehyde.

Your Analytical Reality: You are not measuring a single peak; you are taking a snapshot of a moving chemical reaction. This guide provides the protocols to freeze that motion and validate your data with certainty.

Module 1: Standard Preparation & Stability

Q: My calibration standards show increasing impurity peaks (DMH) after sitting in the autosampler. How do I stop this?

A: You are witnessing the "Hydrolysis Cascade." You cannot stop it, but you can slow it to a negligible rate.

DMDMH hydrolysis is thermodynamically favored in protic solvents (water, methanol) and accelerated by heat and pH extremes.

The Protocol (Self-Validating System):

  • Solvent Choice: Do not dissolve stock standards in pure water or methanol. Use Acetonitrile (ACN) as the primary diluent for stock solutions. ACN is aprotic and inhibits the hydrolysis mechanism.

  • Temperature Control: Set your autosampler to 4°C .

  • The "Time-Zero" Validation:

    • Prepare a fresh QC standard.

    • Inject it immediately (

      
      ).
      
    • Re-inject every hour for 12 hours.

    • Pass Criteria: The area ratio of DMDMH to DMH must not change by >2% over the run time. If it does, your run length is limited by this stability window.

Q: Why does my calibration curve intercept not pass through zero?

A: This often indicates "Pre-Column Equilibrium Shift" or contamination.

Because commercial DMDMH is a formaldehyde releaser, "pure" standards often contain 0.5–2% free formaldehyde and DMH impurities inherently.

Troubleshooting Steps:

  • Check the Certificate of Analysis (CoA): Commercial "standards" are often technical grade (e.g., 55% aqueous solution). You must correct for the specific activity.

  • Force Through Zero? No. Do not force the intercept to zero. A negative intercept often implies that the matrix (or mobile phase) is consuming small amounts of the analyte (adsorption), while a positive intercept suggests contamination from the mobile phase (e.g., aldehyde contamination in low-grade ACN).

Module 2: Chromatographic Separation & Peak Splitting

Q: I see a "saddle" or split peak for DMDMH. Is my column failing?

A: Likely not. You are observing "On-Column Interconversion."

If the rate of hydrolysis (


) is comparable to the rate of separation (

), the molecule decomposes while traveling through the column. The "saddle" between the DMDMH peak and the MDMH peak represents molecules that spent part of the time as one species and part as the other.

The Diagnostic Experiment (Graphviz Diagram Below): Run the Flow-Rate Variation Test .

  • Run the standard at 0.5 mL/min.

  • Run the standard at 1.0 mL/min.

  • Analysis: If the ratio of Peak A (DMDMH) to Peak B (DMH) changes significantly between flow rates, the reaction is occurring on-column.

The Fix:

  • Lower Column Temperature: Reduce from 30°C to 20°C or 15°C to freeze the kinetics.

  • Adjust pH: Ensure mobile phase pH is slightly acidic (pH 3.0–4.0) using phosphate buffer. DMDMH is most stable in this range; alkaline conditions trigger rapid formaldehyde release.

DMDMH_Hydrolysis DMDMH DMDMH (Parent) MDMH1 1-MDMH DMDMH->MDMH1 - HCHO (Fast) MDMH3 3-MDMH DMDMH->MDMH3 - HCHO (Fast) HCHO Formaldehyde (Released) DMDMH->HCHO DMH DMH (Stable Metabolite) MDMH1->DMH - HCHO (Slow) MDMH1->HCHO MDMH3->DMH - HCHO (Slow) MDMH3->HCHO

Figure 1: The Hydrolysis Cascade. DMDMH degrades into mono-methylol species (MDMH) and finally DMH, releasing formaldehyde at each step. This equilibrium is pH and temperature-dependent.

Module 3: Matrix Interference & Extraction

Q: My recovery in cosmetic creams is consistently low (<80%).

A: You are likely shifting the equilibrium during extraction.

If you extract with water or heat the sample to dissolve the cream, you accelerate the release of formaldehyde, converting DMDMH to DMH before it hits the column.

The "Cold-Solvent" Extraction Protocol:

  • Dispersant: Weigh sample directly into a centrifuge tube.

  • Solvent: Add THF (Tetrahydrofuran) or ACN (cooled to 4°C). These solvents dissolve the organic matrix and precipitate proteins/thickeners without promoting hydrolysis.

  • Sonication: Limit to 5 minutes in a cool water bath. Heat is the enemy.

  • Filtration: Filter immediately (0.22 µm PTFE) and inject. Do not let the filtrate sit.

Module 4: Detection & Linearity

Q: Can I use UV detection, or do I need derivatization?

A: Use UV at 210–220 nm for DMDMH/DMH. Use Derivatization only for Free Formaldehyde.

DMDMH has weak UV absorption (carbonyl groups).

  • Challenge: Many solvents (like Acetone) cut off at 210 nm.

  • Solution: Use Acetonitrile/Phosphate Buffer mobile phases. Avoid Methanol if detecting at <210 nm due to higher background noise.

Linearity Troubleshooting Table:

SymptomProbable CauseCorrective Action
Non-linear at Low Conc. Adsorption to glass/columnUse silanized vials; Passivate column with high conc. standard.
Non-linear at High Conc. Detector Saturation / DimerizationDilute samples; Check UV max absorbance (don't exceed 1.0 AU).
Curve curves downwards Hydrolysis during run timeCRITICAL: See Module 1. Reduce run time or cool autosampler.

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose calibration failures quickly.

Troubleshooting_Tree Start Calibration Failure Check_Shape Is Peak Shape Symmetrical? Split_Peak Split/Broad Peak Check_Shape->Split_Peak No Sym_Peak Symmetrical Peak Check_Shape->Sym_Peak Yes Temp_Check Check Column Temp (Is it >25°C?) Split_Peak->Temp_Check Check_Area Are Areas Decreasing Over Time? Sym_Peak->Check_Area Action_Cool Action: Cool Column to 15-20°C Temp_Check->Action_Cool Yes Hydrolysis Issue: Std Hydrolysis Check_Area->Hydrolysis Yes Matrix_Issue Issue: Matrix Interference or Adsorption Check_Area->Matrix_Issue No Action_Solvent Action: Switch Diluent to ACN; Cool Autosampler Hydrolysis->Action_Solvent

Figure 2: Diagnostic logic for calibration and peak shape issues.

References

  • Asada, A., et al. (2012).[1] "Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products in cosmetics by High-Performance Liquid Chromatography." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Golden, R., et al. (2023). "Quantitative Risk Assessment of Dermal Sensitization Potential Following Use of Shampoo Products Containing DMDM Hydantoin." International Journal of Toxicology. Link

  • Lv, C., et al. (2015).[2] "Investigation on formaldehyde release from preservatives in cosmetics."[3][4][5][6][7] International Journal of Cosmetic Science. Link

  • Benassi, C. A., et al. (1990). "High-performance liquid chromatographic determination of free formaldehyde in cosmetics preserved with Dowicil 200." Journal of Chromatography A. Link

Sources

Validation & Comparative

Cross-Validation of Analytical Methods for DMDMH Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Nature of DMDMH Analysis

1,3-Dimethylol-5,5-dimethylhydantoin (DMDMH) presents a unique analytical challenge: it is a dynamic molecule existing in equilibrium with its hydrolysis products—monomethylol species, 5,5-dimethylhydantoin (DMH), and free formaldehyde.

For researchers and safety assessors, "quantification" has two distinct meanings:

  • Intact Stability: Measuring the parent molecule (DMDMH) to ensure product shelf-life and efficacy.

  • Safety Compliance: Measuring the released formaldehyde to comply with regulatory limits (e.g., <0.2% free formaldehyde in EU/Japan).

This guide compares the three primary methodologies—RP-HPLC (Direct) , Pre-column Derivatization HPLC , and Colorimetric (Nash) Analysis —providing a cross-validation framework to ensure your data is both accurate and legally defensible.

Comparative Methodological Landscape

The following table synthesizes performance metrics based on current industrial standards and literature data.

FeatureRP-HPLC (Direct UV) HPLC (DNPH Derivatization) Colorimetric (Nash Method) Iodometric Titration
Target Analyte Intact DMDMH, MDMH, DMHFree/Total FormaldehydeFree FormaldehydeTotal Methylol Groups
Primary Use Stability Studies, Formulation QCRegulatory Compliance (Trace)Rapid Screening, QCRaw Material Purity
Selectivity High (Separates all species)High (Specific to Aldehydes)Medium (Interference possible)Low (Redox non-specific)
LOD/Sensitivity ~20–50 ppm (µg/mL)< 0.2 ppm~1–5 ppm> 1000 ppm
Throughput Medium (15-30 min/run)Low (Requires incubation)High (Batch processing)Medium (Manual)
Key Limitation Low UV absorption (210 nm)Does not measure parent DMDMHFalse positives from other aldehydesHigh sample mass required

Deep Dive: Protocols & Technical Nuances

Method A: RP-HPLC for Intact DMDMH (The Stability Standard)

Why this method? This is the only method that can distinguish between the active preservative (DMDMH) and its inactive breakdown product (DMH). It is essential for efficacy testing.

Experimental Protocol:

  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry or equivalent).

  • Mobile Phase: Isocratic elution.

    • Buffer: 0.75 mM

      
       adjusted to pH 2.5–3.0 with Phosphoric Acid.
      
    • Ratio: Buffer:Methanol (90:10 v/v) or Water:Acetonitrile (95:5 v/v). Note: High water content is necessary to retain polar hydantoins.

  • Flow Rate: 0.8 – 1.0 mL/min.

  • Detection: UV at 210 nm or 214 nm .

    • Expert Insight: DMDMH lacks a strong chromophore. 210 nm is non-specific and susceptible to noise from organic solvents. Use high-purity "HPLC Grade" solvents to minimize baseline drift.

  • Sample Prep: Dilute cosmetic samples (creams/shampoos) 1:10 in mobile phase. Vortex, sonicate for 10 min, and filter through 0.45 µm PTFE filter.

Validation Criteria:

  • Linearity:

    
     over 50–1000 µg/mL.
    
  • Resolution (

    
    ):  > 1.5 between DMH (early eluting) and DMDMH.
    
Method B: Colorimetric Nash Method (The Compliance Standard)

Why this method? It is the industry workhorse for "Free Formaldehyde" determination. It relies on the Hantzsch reaction, which is specific to formaldehyde under mild conditions, minimizing the artificial hydrolysis of DMDMH during the test.

Experimental Protocol:

  • Nash Reagent: Dissolve 15g Ammonium Acetate, 0.3 mL Acetic Acid, and 0.2 mL Acetylacetone (2,4-pentanedione) in water to make 100 mL. Store in amber glass (stable for 1 week).

  • Reaction: Mix 5 mL of sample extract (aqueous) with 5 mL of Nash Reagent.

  • Incubation: Heat at 40°C for 30 minutes .

    • Expert Insight: Do NOT heat >60°C. High heat forces DMDMH to hydrolyze, artificially inflating the "Free Formaldehyde" count. 40°C is the "sweet spot" for reaction kinetics vs. preservative stability.

  • Detection: Measure Absorbance at 412 nm .

  • Blanking: Use a matrix blank (sample without Nash reagent) to correct for background color in cosmetic formulations.

Cross-Validation Strategy

A robust analytical control strategy does not rely on a single data point. You must cross-validate to confirm the "Mass Balance" of the preservative system.

The Logic of Mass Balance:



If your HPLC shows 50% loss of DMDMH, but your Nash method does not show a corresponding increase in Free Formaldehyde, your preservative is likely reacting with formulation components (e.g., proteins or amines), rendering it inactive and non-toxic. This is a critical insight for safety assessment.

Visualization: Method Selection Decision Tree

MethodSelection Start Start: Define Analytical Goal Goal What is the primary objective? Start->Goal Stab Stability / Efficacy (Is the preservative intact?) Goal->Stab Efficacy Safe Safety / Regulatory (Is Free HCHO < Limit?) Goal->Safe Compliance Raw Raw Material Purity (Assay of pure powder) Goal->Raw QC HPLC Method: RP-HPLC (C18) Detect: UV 210nm Output: Intact DMDMH conc. Stab->HPLC Limit Required LOD? Safe->Limit Check Sensitivity Needs Titr Method: Iodometric Titration Detect: Endpoint Output: Total Active Content Raw->Titr Nash Method: Nash Colorimetric Detect: Abs 412nm Output: Free HCHO conc. DNPH Method: HPLC-DNPH Detect: UV 360nm Output: Trace HCHO (<10ppm) Limit->Nash Standard (>5 ppm) Limit->DNPH Trace (<1 ppm)

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the specific phase of drug/cosmetic development.

Visualization: Analytical Workflow & Cross-Validation

CrossValidation cluster_HPLC Pathway A: Intact Molecule cluster_Nash Pathway B: Hydrolysis Product Sample Cosmetic/Drug Sample Extract1 Extraction (MeOH/Water) Sample->Extract1 Extract2 Extraction (Water) Sample->Extract2 Sep LC Separation (C18) Extract1->Sep Det1 Quantify DMDMH Sep->Det1 Compare DATA CORRELATION (Mass Balance Check) Det1->Compare Input A React Derivatization (Nash Rgt) Extract2->React Det2 Quantify Free HCHO React->Det2 Det2->Compare Input B Result Validated Safety Profile Compare->Result

Figure 2: The "Dual-Pathway" validation workflow ensures that the disappearance of the parent molecule correlates with the appearance of the hydrolysis product.

References

  • Asada, A., et al. (2012). "Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products in cosmetics by high-performance liquid chromatography."[1] Journal of Pharmaceutical and Biomedical Analysis.

  • Benassi, C. A., et al. (1990). "High-performance liquid chromatographic determination of free formaldehyde in cosmetics preservatives and surfactants." Journal of Chromatography A.

  • Scientific Committee on Consumer Safety (SCCS). "Opinion on the safety of the use of Formaldehyde in Nail Hardeners." European Commission.

  • USP Technologies. "Iodometric Titration Protocol for Oxidants."

  • ISO 11930:2019. "Cosmetics — Microbiology — Evaluation of the antimicrobial protection of a cosmetic product." (Methodology reference for challenge testing involving DMDMH).

Sources

A Comparative Efficacy Analysis of 1-(Hydroxymethyl)-5,5-dimethylhydantoin and Parabens as Antimicrobial Preservatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This guide provides a detailed comparison of two widely utilized preservative systems in the cosmetic, personal care, and pharmaceutical industries: 1-(Hydroxymethyl)-5,5-dimethylhydantoin (DMDM Hydantoin) and the paraben family of esters. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their respective performance, mechanisms, and safety profiles, supported by experimental data and regulatory context.

Introduction: The Imperative for Preservation

The microbiological safety and stability of aqueous and emulsion-based formulations are paramount. Without effective preservation, these products are susceptible to contamination by bacteria, yeast, and mold, posing significant risks to consumer health and compromising product integrity. Both DMDM hydantoin, a formaldehyde-releasing agent, and parabens, esters of p-hydroxybenzoic acid, have long-standing histories as effective broad-spectrum antimicrobial agents.[1][2][3] However, their distinct chemical natures dictate different mechanisms of action, efficacy spectra, and safety considerations, making the choice between them a critical decision in formulation development.

Chemical and Physical Properties

A fundamental understanding of the chemical properties of these preservatives is essential to predict their behavior in complex formulations.

PropertyThis compound (DMDM Hydantoin)Parabens (Methyl-, Propyl-, Butylparaben)
Chemical Structure C7H12N2O4[4]Esters of p-hydroxybenzoic acid (e.g., C8H8O3 for Methylparaben)[5][6]
Appearance White, crystalline, odorless substance[7]Colorless crystals or white crystalline powder[5]
Solubility Highly soluble in waterSolubility in water decreases as the alkyl chain length increases; soluble in organic solvents.[8][9]
pH Stability Stable and effective over a wide pH range.[1]Effective across a broad pH range.[10]
Compatibility Compatible with most cosmetic ingredients, including surfactants and proteins.[11]Generally inert and compatible with a wide range of ingredients.[3]

Mechanism of Antimicrobial Action

The methods by which these preservatives inhibit microbial growth are fundamentally different, influencing their efficacy and potential interactions within a formulation.

DMDM Hydantoin: A Formaldehyde-Releasing Preservative

DMDM hydantoin's antimicrobial efficacy is not inherent to the molecule itself but is derived from its ability to slowly release formaldehyde in the presence of water.[4][11] This controlled release mechanism is central to its function.

  • Causality of Action: Formaldehyde is a potent, non-specific biocide. Its efficacy stems from its ability to form covalent bonds with primary amine and amide groups on microbial proteins and nucleic acids. This alkylation process irreversibly denatures essential enzymes and disrupts cellular function and replication, leading to cell death. The slow-release kinetics of DMDM hydantoin ensure a sustained, low-level concentration of formaldehyde, providing long-term preservation without the need for high initial concentrations of free formaldehyde.[4]

Workflow for a Preservative Efficacy Test (PET) per ISO 11930.

Safety and Regulatory Profile

The selection of a preservative system is heavily influenced by its safety and regulatory status in target markets. Both DMDM hydantoin and parabens have been subject to extensive review and public scrutiny.

DMDM Hydantoin
  • Primary Concern: The primary safety concern associated with DMDM hydantoin is its function as a formaldehyde donor. Formaldehyde is a known skin allergen and is classified as a human carcinogen by the International Agency for Research on Cancer (IARC) when inhaled. [12][13]* Regulatory Standing: Regulatory bodies have established safe concentration limits for formaldehyde-releasers based on the amount of free formaldehyde present in the final product.

    • European Union: The EU permits DMDM hydantoin at a maximum concentration of 0.6% in cosmetic products. [7][14]If the concentration of releasable formaldehyde exceeds 0.05% (500 ppm), the product must be labeled with the warning "contains formaldehyde."

    • United States (CIR): The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that DMDM hydantoin is safe as a cosmetic ingredient at current use levels, which are typically at or below 0.074%. [7][12]

Parabens
  • Primary Concern: The main controversy surrounding parabens is their potential endocrine-disrupting activity, specifically weak estrogenic effects. [3][15]This has raised concerns about a potential link to breast cancer, although major regulatory bodies have not established a causal link from cosmetic use. [2][15]Allergic skin reactions can also occur but are considered relatively rare. [3]* Regulatory Standing:

    • European Union (SCCS): The Scientific Committee on Consumer Safety (SCCS) has reviewed parabens extensively. Methylparaben and ethylparaben are considered safe up to a concentration of 0.4% (when used alone) or in a mixture where the total concentration does not exceed 0.8%. [16][17]Propylparaben and butylparaben are considered safe up to a combined total of 0.14%. [16]Certain parabens (isopropyl-, isobutyl-, phenyl-, benzyl-, and pentylparaben) are banned due to insufficient safety data. [16] * United States (FDA/CIR): The U.S. Food and Drug Administration (FDA) and the CIR have repeatedly reviewed the safety of parabens and, at present, have not found evidence to show that parabens as used in cosmetics have an effect on human health. [2][16]They continue to be permitted for use without specific concentration limits beyond what is considered safe under normal conditions of use.

Conclusion and Formulation Considerations

The choice between DMDM hydantoin and parabens is a multifactorial decision based on the specific requirements of the formulation and the target market.

  • Choose DMDM Hydantoin when: High water solubility is required, and strong, broad-spectrum efficacy, particularly against bacteria, is the primary goal. It is a cost-effective and highly compatible option for a wide range of product types like shampoos and lotions. [1][11]The formulation must be designed to remain within the regulatory limits for free formaldehyde.

  • Choose Parabens when: Potent anti-fungal activity is critical. They are often preferred in formulations with a higher oil phase. Due to consumer perception, "paraben-free" claims may be a marketing consideration. When using parabens, it is common practice to use a blend (e.g., methylparaben and propylparaben) to achieve broad-spectrum efficacy and leverage synergistic effects. [2][9] Ultimately, both preservative systems have a long history of safe and effective use when formulated correctly and used within established regulatory guidelines. The final decision rests on a comprehensive evaluation of efficacy data, formulation compatibility, regulatory compliance, and market positioning.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Role of 1-Hydroxymethyl-5,5-dimethylhydantoin in Modern Cosmetic Preservative Systems.
  • Healthline. (2022, February 28). DMDM Hydantoin: Is It Safe?
  • Knowde. DMDM Hydantoin in Cosmetics and Personal Care Products.
  • PubChem. DMDM hydantoin | C7H12N2O4 | CID 22947.
  • PubMed. (2024, November 12). Parabens alter the surface characteristics and antibiotic susceptibility of drinking water bacteria.
  • Wikipedia. Butylparaben.
  • Chemical Safety Facts. DMDM Hydantoin.
  • U.S. Food and Drug Administration (FDA). (2025, November 18). Parabens in Cosmetics.
  • Wikipedia. DMDM hydantoin.
  • European Commission. (2021, May 7). SCIENTIFIC ADVICE ON on the threshold for the warning 'contains formaldehyde' in Annex V, preamble point 2 for formaldehyde-releasing substances.
  • PMC. (2020, November 25). A perspective on the safety of parabens as preservatives in wound care products.
  • ResearchGate. (2025, August 9). (PDF) Survey of Formaldehyde (FA) Concentration in Cosmetics Containing FA-donor Preservatives.
  • Making Cosmetics. SDS (Safety Data Sheet) - DMDM Hydantoin.
  • Microbe Investigations. (2024, September 30). Difference between ISO 11930 vs. USP 51 Testing.
  • Dandle•LION Medical. Safety and Toxicity Assessment of Parabens in Pharmaceutical and Food Products.
  • Allan Chemical Corporation. (2025, December 7). 10 Restricted Ingredients Under EU Cosmetic Regulation.
  • PMC - NIH. Formaldehyde may be found in cosmetic products even when unlabelled.
  • ResearchGate. Bacterial Toxicity Testing and Antibacterial Activity of Parabens.
  • Wikipedia. Methylparaben.
  • Microchem Laboratory. ISO 11930 - Preservative Effectiveness Test.
  • Cosmetic Ingredient Review. Safety Assessment of Parabens as Used in Cosmetics.
  • PMC - NIH. (2022, April 28). Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome.
  • Chemistry Connection. (2014, December 12). DMDM Hydantoin SDS.
  • CPT Labs. Preservative Efficacy Testing for EU Cosmetics.
  • MDPI. (2020, December 1). Hidden Formaldehyde Content in Cosmeceuticals Containing Preservatives that Release Formaldehyde and Their Compliance Behaviors: Bridging the Gap between Compliance and Local Regulation.
  • Santa Cruz Biotechnology. This compound | CAS 116-25-6.
  • Cosmeservice. (2025). Parabens in Cosmetics: Safety Insights 2025.
  • ResearchGate. (2018, September 7). Safety and Toxicity Assessment of Parabens in Pharmaceutical and Food Products.
  • PubMed. (2024, December 5). Paraben preservatives exhibit inhibition on human and rat steroid 5α-reductase 1: A comprehensive 3D-QSAR and computational analysis.
  • PubMed. Paraben Toxicology.
  • ZMUni Compliance Centre. (2025, August 20). Understanding the EU Cosmetics Prohibited Substances List in 2025.
  • Slideshare. Controversial Ingredients : Paraben, Formaldehyde Liberators | PDF.
  • Elchemy. (2025, September 23). Role of Propylparaben & Methylparaben in Product Preservation.
  • Google Patents. CA2497339A1 - Antimicrobial paraben comp0sition.
  • European Commission. (2023, December 14). OPINION on Methylparaben (CAS No. 99-76-3, EC No. 202-785-7).
  • CPT Labs. Accurate Antimicrobial Preservative Effectiveness Testing.
  • ChemIDplus. This compound.
  • ChemicalBook. Propylparaben: A Comprehensive Overview for Chemical Professionals.
  • ResearchGate. Chemical structure of parabens. A, methylparaben. B, propylparaben.
  • Global Substance Registration System. This compound.
  • U.S. Pharmacopeia. (2012, December 15). <51> ANTIMICROBIAL EFFECTIVENESS TESTING.
  • Fisher Scientific. This compound 98.0+%, TCI America 25 g.
  • Pediaa.Com. (2022, July 27). What is the Difference Between Methyl Paraben and Propyl Paraben.

Sources

A Comparative Guide to the Stability of Formaldehyde-Releasing Preservatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the stability of various formaldehyde donors, also known as formaldehyde-releasing preservatives (FRPs). These compounds are crucial for preventing microbial contamination in a wide range of water-based products, including cosmetics, personal care items, and industrial formulations.[1][2][3] Their efficacy is intrinsically linked to their stability and the controlled release of formaldehyde, a potent biocide.[2] Understanding the factors that govern this release is paramount for researchers, scientists, and drug development professionals to ensure product integrity and safety.

This document moves beyond a simple listing of properties to explore the chemical mechanisms, environmental influences, and analytical methodologies that define the stability profile of these essential preservatives.

The Principle of Controlled Release: How Formaldehyde Donors Work

Formaldehyde donors are chemical compounds that decompose under specific conditions to slowly and continuously release low levels of formaldehyde into a product's aqueous phase.[3] This mechanism maintains a microbiostatic environment over the product's shelf life, preventing the growth of bacteria, yeast, and mold.[4] The parent molecule itself is not the primary antimicrobial agent; rather, it serves as a reservoir for the active compound, formaldehyde.[2]

The stability of the donor molecule is the critical parameter controlling this process. A donor that is too stable may not release sufficient formaldehyde to be effective, while one that is too unstable may release formaldehyde too quickly, leading to a rapid depletion of the preservative and potentially causing sensitization issues or undesirable chemical reactions within the formulation.[5] The rate of formaldehyde release is influenced by the compound's intrinsic chemical structure and external factors such as temperature, pH, and the product matrix.[6]

cluster_0 Aqueous Product Matrix cluster_1 Influencing Factors Donor Formaldehyde Donor (Reservoir) HCHO Free Formaldehyde (Active Biocide) Donor->HCHO Decomposition (Hydrolysis) Microbe Microorganism HCHO->Microbe Inactivation Temp Temperature Temp->Donor affects rate pH pH pH->Donor affects rate Matrix Matrix Components Matrix->Donor affects rate

Caption: General mechanism of formaldehyde release from a donor preservative.

A Comparative Look at Common Formaldehyde Donors

The stability and formaldehyde-releasing properties vary significantly among different classes of donors. Below is an analysis of some of the most widely used compounds.

Hydantoin Derivatives
  • DMDM Hydantoin (1,3-Dimethylol-5,5-dimethylhydantoin): This is one of the most common formaldehyde-releasing preservatives.[1] It is known for its excellent stability over a wide range of temperatures and pH levels, making it compatible with many cosmetic formulations.[7][8] Its mechanism involves the slow hydrolysis of its methylol groups to release formaldehyde. DMDM Hydantoin is considered one of the safest and most effective preservatives available, providing broad-spectrum antimicrobial protection.[4][8]

Urea Derivatives
  • Imidazolidinyl Urea: This preservative is highly effective against bacteria and is often used in combination with parabens for broad-spectrum protection.[5] Studies have shown that Imidazolidinyl Urea exhibits lower levels of free formaldehyde in solution compared to Diazolidinyl Urea and DMDM Hydantoin under similar conditions, suggesting a more controlled and slower release.[9][10] Its decomposition in cosmetic products can yield several compounds, including allantoin and various hydroxylated ureas.[11][12]

  • Diazolidinyl Urea: Known to be a potent antimicrobial agent, Diazolidinyl Urea releases a higher amount of formaldehyde compared to many other donors.[5] Its decomposition is a key factor in its efficacy and stability profile.[13] The rate of formaldehyde release is influenced by pH and temperature, with studies showing a weak proportional relationship between pH and the concentration of released formaldehyde.[14]

Quaternary Ammonium Compounds
  • Quaternium-15 (Hexamethylenetetramine chloroallyl chloride): This compound functions as both a preservative and a surfactant.[15] It releases formaldehyde through acid hydrolysis via the Delepine reaction.[15] Quaternium-15 is recognized as one of the most sensitizing formaldehyde releasers, and its use has been declining due to allergic contact dermatitis concerns.[5][16]

Aliphatic Nitroalcohols
  • Bronopol (2-bromo-2-nitropropane-1,3-diol): Bronopol's primary degradation pathway involves the elimination of formaldehyde through a retroaldol reaction, forming bromonitroethanol.[17][18] This decomposition is significantly influenced by factors like elevated temperature and the presence of other chemicals such as sodium dodecylsulfate, which can accelerate the process.[19] Its stability is also pH-dependent; it decomposes in alkaline solutions.[18] Under certain conditions, its degradation can lead to the formation of nitrosamines if secondary amines are present in the formulation, a critical consideration for formulators.[20]

Factors Influencing the Stability of Formaldehyde Donors

The stability of a formaldehyde donor is not an intrinsic constant but is highly dependent on the formulation's environment.

  • Temperature: Increased temperature generally accelerates the rate of decomposition for most formaldehyde donors.[6] A 2015 study demonstrated that longer storage times and higher temperatures increase the amount of formaldehyde released from FRPs.[5] For instance, studies on aqueous solutions of Diazolidinyl Urea, DMDM Hydantoin, and Imidazolidinyl Urea showed that increasing the temperature from 25°C to 60°C resulted in increased levels of free formaldehyde.[9][10]

  • pH: The pH of the formulation is a critical factor. Some donors are more stable in acidic conditions, while others degrade more rapidly in alkaline environments. Quaternium-15, for example, is expected to release more formaldehyde at low pH due to acid hydrolysis.[15] In contrast, Bronopol's degradation is accelerated in alkaline solutions.[18]

  • Product Matrix: The other ingredients in a formulation can interact with the formaldehyde donor or the released formaldehyde, affecting stability. The presence of nucleophilic agents can potentially react with and deplete the free formaldehyde, while other components might catalyze the donor's decomposition.[19] Studies have shown that preservatives in cosmetic matrices may release fewer amounts of formaldehyde than in simple aqueous solutions, indicating the complexity of these interactions.[6]

Quantitative Comparison of Formaldehyde Donor Stability

The following table summarizes the key stability characteristics of the discussed formaldehyde donors based on available literature. It is important to note that absolute release rates are highly dependent on specific test conditions.

Formaldehyde DonorRelative Rate of ReleaseKey Stability InfluencesNotes
DMDM Hydantoin ModerateStable over a wide pH and temperature range.[7][8]Widely used due to its excellent compatibility and safety profile.[4]
Imidazolidinyl Urea Low to ModerateStable; releases lower levels of free formaldehyde compared to others.[9][10]Often combined with other preservatives for broad-spectrum coverage.[5]
Diazolidinyl Urea HighRelease is sensitive to pH and temperature.[5][14]Releases the most formaldehyde of any common FRP.[5]
Quaternium-15 Moderate to HighDegradation is accelerated by low pH (acid hydrolysis).[15]Known as the most sensitizing FRP, use is declining.[5][16]
Bronopol ModerateDegradation is accelerated by high pH and temperature.[18][19]Can form nitrosamines in the presence of secondary amines.[20]

Experimental Protocol: Quantifying Formaldehyde Release

To objectively compare the stability of different formaldehyde donors, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) following derivatization is a common and reliable technique.[6]

Principle: Free formaldehyde in a sample is reacted with a derivatizing agent, 2,4-dinitrophenylhydrazine (DNPH), to form a stable, chromophoric hydrazone. This derivative can then be separated and quantified using HPLC with UV detection. This method is highly specific and sensitive, but it's crucial to recognize that the derivatization process itself can sometimes accelerate the release of formaldehyde from the donor, so careful control of reaction conditions is essential.[6]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh a known amount of the product containing the formaldehyde donor.

    • Disperse or dissolve the sample in a suitable solvent (e.g., acetonitrile or water) to a known final volume. The choice of solvent is critical to ensure sample compatibility without prematurely degrading the donor.

  • Derivatization:

    • Take an aliquot of the prepared sample solution.

    • Add an acidic solution of 2,4-dinitrophenylhydrazine (DNPH). The acidic conditions catalyze the reaction.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 40°C). Time and temperature must be standardized across all samples and standards to ensure consistent results.

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a UV detector (typically set to ~360 nm).

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water.

    • Column: A C18 reverse-phase column is commonly used for separation.

    • The formaldehyde-DNPH derivative will elute as a distinct peak.

  • Quantification:

    • Prepare a calibration curve using standard solutions of formaldehyde of known concentrations that have undergone the same derivatization process.

    • Calculate the concentration of formaldehyde in the original sample by comparing the peak area of the sample to the calibration curve.

cluster_workflow Experimental Workflow: HPLC-DNPH Method cluster_validation Method Validation prep 1. Sample Preparation (Weigh and dissolve sample) deriv 2. Derivatization (Add acidic DNPH solution, incubate at controlled temp/time) prep->deriv hplc 3. HPLC Separation (Inject onto C18 column, gradient elution) deriv->hplc detect 4. UV Detection (Monitor at ~360 nm) hplc->detect quant 5. Quantification (Compare peak area to calibration curve) detect->quant cal Calibration Curve (Formaldehyde Standards) cal->quant for calculation ctrl Control Sample (Matrix without donor) ctrl->prep as baseline

Caption: Workflow for determining formaldehyde release via HPLC-DNPH.

Conclusion and Recommendations

The stability of formaldehyde donors is a complex interplay of their inherent chemical structure and the external conditions of the product formulation. There is no single "best" formaldehyde-releasing preservative; the optimal choice depends on the specific requirements of the product, including its pH, expected storage conditions, and ingredient composition.

  • For formulations requiring high stability across a wide pH and temperature range, DMDM Hydantoin is an excellent and reliable choice.[7][8]

  • When a very slow, controlled release of formaldehyde is desired, Imidazolidinyl Urea may be preferable, though it often requires co-preservatives for full-spectrum coverage.[9][10]

  • Diazolidinyl Urea offers potent antimicrobial action but must be used with an understanding of its higher release rate.[5]

  • Due to sensitization concerns, Quaternium-15 should be avoided in products for sensitive skin.[5][16]

  • When using Bronopol , formulators must carefully control the pH and avoid the inclusion of secondary amines to prevent the formation of undesirable byproducts.[18][20]

Ultimately, a thorough understanding of these stability profiles, supported by robust analytical testing, empowers researchers and formulators to select the most appropriate preservative system, ensuring both the long-term safety and efficacy of their products.

References

  • Sustai Market. (2024). Formaldehyde and Formaldehyde-Releasing Agents. [Link]

  • EasyChem. Formaldehyde-Releasing Preservatives in Cosmetics: Are They Safe?. [Link]

  • Campaign for Safe Cosmetics. Formaldehyde And Formaldehyde-Releasing Preservatives. [Link]

  • Wikipedia. Formaldehyde releaser. [Link]

  • ResearchGate. (2021). Simplified degradation pathway for bronopol (2-bromo-2-nitro-1,3-propanediol) as implemented in HYDRUS. [Link]

  • ResearchGate. Determination of bronopol and its degradation products by HPLC. [Link]

  • Pharmaceutical Specialties, Inc. Formaldehyde Releasers. What are they?. [Link]

  • National Center for Biotechnology Information. (n.d.). Bronopol. PubChem Compound Database. [Link]

  • PubMed. (2012). The impact of the various chemical and physical factors on the degradation rate of bronopol. [Link]

  • Wikipedia. Quaternium-15. [Link]

  • RS Publication. (2015). International journal of advanced scientific and technical research Issue 5 volume 1, January-February 2015. [Link]

  • EABCGLOBAL. DMDM Hydantoin. [Link]

  • Cosmetics & Toiletries. (2015). Free Formaldehyde Preservative Stability in Personal Care: Part I—Water. [Link]

  • National Center for Biotechnology Information. (2021). Analytical Method Development for Determining Formaldehyde in Cream Cosmetics Using Hyphenated Gas Chromatography. [Link]

  • Cosmetics & Toiletries. (2015). Free Formaldehyde Preservative Stability in Personal Care. [Link]

  • BioOne. Comparing Methods of Determining Formalin Concentration in Fluid Preservatives. [Link]

  • ResearchGate. Investigation on formaldehyde release from preservatives in cosmetics. [Link]

  • American Laboratory. (2010). Determination of Free Formaldehyde in Cosmetic Preservatives and Surfactants by HPLC With Postcolumn Derivatization. [Link]

  • Campaign for Safe Cosmetics. Quaternium-15. [Link]

  • PubMed. (2011). The different decomposition properties of diazolidinyl urea in cosmetics and patch test materials. [Link]

  • EasyChem. DMDM Hydantoin Preservative in Cosmetics: Safety & alternative. [Link]

  • PubMed. (2012). Characterization of the decomposition of compounds derived from imidazolidinyl urea in cosmetics and patch test materials. [Link]

  • Knowde. DMDM Hydantoin in Cosmetics and Personal Care Products. [Link]

  • Cosmetic Ingredient Review. (2019). Safety Assessment of Imidazolidinyl Urea as Used in Cosmetics. [Link]

  • ResearchGate. (2015). Survey of Formaldehyde (FA) Concentration in Cosmetics Containing FA-donor Preservatives. [Link]

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Safety Operating Guide

1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH): Proper Disposal and Handling Procedures

[1]

Executive Summary: The "Do Not" Directive

Immediate Operational Requirement: 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH) is a formaldehyde-releasing biocide .[1] Under no circumstances should this compound, or aqueous solutions containing it, be disposed of via sanitary sewer systems (sink drains).[1]

Although MDMH itself is not explicitly listed as a P- or U-listed waste under federal RCRA regulations (unlike pure formaldehyde, U122), it hydrolyzes to release formaldehyde, a known carcinogen and aquatic toxin.[1] Therefore, it must be managed as Hazardous Chemical Waste and routed to a permitted Treatment, Storage, and Disposal Facility (TSDF) for incineration.

Chemical Hazard Profile & Mechanism

To understand the disposal strictures, one must understand the chemical behavior of MDMH in solution. It acts as a reservoir for formaldehyde, establishing an equilibrium that is sensitive to pH and temperature.

The Hydrolysis Mechanism

MDMH functions by slowly releasing formaldehyde. In an aqueous environment, the N-hydroxymethyl group undergoes hydrolytic cleavage. This reaction is reversible but drives toward formaldehyde release under acidic conditions or elevated temperatures.

MDMH_HydrolysisMDMH1-(Hydroxymethyl)-5,5-dimethylhydantoin(MDMH)EquilibriumHydrolysis(pH/Temp Dependent)MDMH->EquilibriumWater+ H₂OFormaldehydeFormaldehyde(Toxic/Carcinogen)Equilibrium->FormaldehydeDMH5,5-Dimethylhydantoin(Inert Metabolite)Equilibrium->DMH

Figure 1: Hydrolysis pathway of MDMH.[2] The release of formaldehyde dictates the hazardous waste classification.

Key Safety Implications:

  • pH Sensitivity: Avoid mixing waste MDMH with strong acids or bases, as this accelerates decomposition and gas generation.

  • Aquatic Toxicity: The released formaldehyde is highly toxic to aquatic life (LC50 values often <100 mg/L), making drain disposal a violation of the Clean Water Act in many jurisdictions.

Regulatory Framework & Waste Classification

Proper classification ensures compliance with the EPA's Resource Conservation and Recovery Act (RCRA).

Regulatory ParameterStatusOperational Implication
RCRA Listed Waste Not Listed*MDMH is not a U- or P-listed waste by specific CAS name.[1]
Characteristic Waste PotentialIf the waste solution has a flashpoint <140°F (60°C) due to solvents, it is D001 (Ignitable) .[1]
Formaldehyde Content Critical If the waste tests positive for significant free formaldehyde, some states may regulate it as U122 (Formaldehyde) or characteristic toxic waste.[1]
Sewer Code Prohibited Prohibited from discharge under local POTW (Publicly Owned Treatment Works) permits due to biocidal activity.[1]

Note: While MDMH is not U-listed, the "derived-from" rule or state-specific regulations often default formaldehyde donors to the same strict handling as formaldehyde itself.[1]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance)[2]
  • Container: Collect solid MDMH in a sealable, chemically compatible container (HDPE or glass).

  • Labeling: Label clearly with the full chemical name. Do not use abbreviations. Add the hazard warning: "Toxic - Formaldehyde Releaser."

  • Segregation: Keep separate from oxidizers (e.g., nitrates, perchlorates) and strong acids.

  • Disposal: Request pickup by your institution's EHS or licensed hazardous waste contractor for incineration .

B. Liquid Waste (Aqueous Solutions/Reaction Mixtures)

Do not attempt to neutralize large volumes of MDMH on the benchtop, as the stoichiometry of formaldehyde release can be unpredictable.

  • pH Check: Measure the pH of the waste solution.

    • If pH < 4 or > 10:[1] The rate of formaldehyde release may be high.[3] Vent the container loosely in a fume hood for 24 hours before sealing to prevent pressure buildup.

  • Bulking: Pour into a dedicated "Non-Halogenated Organic" or "Aqueous Toxic" waste stream container.

    • Crucial: Ensure the waste stream does not contain ammonia or amines, as these can react with released formaldehyde to form hexamine or precipitates, potentially generating heat.

  • Labeling: List "this compound" and "Trace Formaldehyde" as constituents.

  • Storage: Store in a secondary containment tray in a well-ventilated area until pickup.

C. Empty Containers
  • Triple Rinse: Triple rinse empty reagent bottles with water.

  • Rinsate Disposal: Collect the first rinse as hazardous waste (it contains the highest concentration of residual chemical). Subsequent rinses may usually be drain-disposed depending on local limits, but collecting all rinsate is the safest default.[1]

  • Defacement: Deface the label and mark "Empty" before discarding in standard glass trash or recycling.

Emergency Spill Response

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat. Use a respirator (N95 or half-mask with organic vapor cartridge) if dust or vapors are present.[1]

Decision Workflow for Spills

Spill_ResponseStartSpill DetectedStateState of Matter?Start->StateSolidSolid / PowderState->SolidLiquidLiquid / SolutionState->LiquidAction_Solid1. Avoid Dust Generation2. Scoop into container3. Wipe area with wet paper towelSolid->Action_SolidAction_Liquid1. Absorb with inert material(Vermiculite/Sand)2. Do NOT use combustible ragsLiquid->Action_LiquidNeutralizeOptional: Wipe surface with1% Sodium Bisulfite(Neutralizes residual formaldehyde)Action_Solid->NeutralizeAction_Liquid->NeutralizeDisposalBag all waste asHazardous Chemical WasteNeutralize->Disposal

Figure 2: Operational workflow for managing MDMH spills.

Decontamination Tip: After physically removing the spill, wipe the surface with a 1-5% solution of Sodium Bisulfite or a commercial formaldehyde neutralizer. This reacts with any free formaldehyde released by the MDMH residue, converting it to a non-toxic sulfonate adduct.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8316, this compound.[1] PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Defined Values for Waste Code." RCRAInfo. Available at: [Link]

  • European Chemicals Agency (ECHA). "Substance Information: this compound."[1] ECHA Registration Dossier. Available at: [Link]

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Hydroxymethyl)-5,5-dimethylhydantoin
Reactant of Route 2
Reactant of Route 2
1-(Hydroxymethyl)-5,5-dimethylhydantoin

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